Product packaging for G007-LK(Cat. No.:)

G007-LK

Cat. No.: B607578
M. Wt: 530.0 g/mol
InChI Key: HIWVLHPKZNBSBE-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

G007-LK is an inhibitor of the tankyrases TNKS1 and TNKS2 (IC50s = 46 and 25 nM, respectively). It is selective for TNKS1 and TNKS2 over a panel of 90 kinases, 16 phosphatases, and 73 G protein-coupled receptors (GPCRs) when used at a concentration of 10 µM. This compound inhibits colony formation of COLO 320 DM and SW403 colorectal cancer cell lines when used at a concentration of 200 µM, as well as human hepatocellular carcinoma (HCC) cells in a dose-dependent manner. It increases expression of intestinal differentiation markers in COLO 320 DM and HCT15 cells when used at a concentration of 100 nM. This compound inhibits Wnt3A-induced signaling in human HEK293 and mouse 10T1/2 cells. This compound (20 mg/kg, i.p., twice daily) also inhibits tumor growth in COLO 320 DM and SW403 mouse xenograft models, however, it leads to intestinal toxicity when administered at a dose of 30 mg/kg twice daily, leading to moribundity and death.>This compound is a potent, "rule of 5" compliant and a metabolically stable TNKS1/2 inhibitor. This compound displayed high selectivity toward tankyrases 1 and 2 with biochemical IC50 values of 46 nM and 25 nM, respectively, and a cellular IC50 value of 50 nM combined with an excellent pharmacokinetic profile in mice. This compound was first discovered by Dr. Stefan Krauss's team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H16ClN7O3S B607578 G007-LK

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-[(E)-2-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN7O3S/c1-37(34,35)18-10-11-20(28-15-18)24-31-29-22(33(24)21-5-3-2-4-19(21)26)12-13-23-30-32-25(36-23)17-8-6-16(14-27)7-9-17/h2-13,15H,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWVLHPKZNBSBE-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)/C=C/C4=NN=C(O4)C5=CC=C(C=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

G007-LK: A Potent and Selective Tankyrase Inhibitor for Modulating Wnt Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases, this compound prevents the degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target gene expression. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Mechanism of Action in Wnt Signaling

The canonical Wnt signaling pathway is integral to embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1] Tankyrase 1 and 2 positively regulate Wnt signaling by targeting Axin for proteasomal degradation.[1] this compound exerts its inhibitory effect on the Wnt pathway through the following mechanism:

  • Direct Inhibition of Tankyrase: this compound directly binds to the catalytic domain of both TNKS1 and TNKS2, preventing their auto-PARsylation and the PARsylation of their substrates.[2]

  • Stabilization of the β-catenin Destruction Complex: By inhibiting tankyrase-mediated PARsylation of Axin, this compound prevents the recruitment of the E3 ubiquitin ligase RNF146, thereby protecting Axin from ubiquitination and subsequent degradation.[1] This leads to an accumulation of Axin, which promotes the assembly and stability of the β-catenin destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).

  • Enhanced β-catenin Degradation: The stabilized destruction complex efficiently phosphorylates β-catenin, marking it for ubiquitination by the β-TrCP E3 ubiquitin ligase and subsequent proteasomal degradation.

  • Downregulation of Wnt Target Genes: The reduction in cytoplasmic and nuclear β-catenin levels prevents its translocation to the nucleus and its interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This results in the transcriptional repression of Wnt target genes, such as MYC, CCND1 (encoding Cyclin D1), and AXIN2.

The specificity of this compound has been validated, demonstrating that it promotes the formation of membrane-free structures containing active components of the WNT/β-catenin destruction complex in colorectal cancer cell lines.[3]

Figure 1. Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Reference
TNKS1Cell-free enzymatic46[4][5]
TNKS2Cell-free enzymatic25[4][5]
Wnt3a-induced signalingHEK293 ST-Luc Reporter50[6]
Organoid GrowthColorectal Cancer80[4]
Table 2: Cellular Effects of this compound in Cancer Cell Lines
Cell LineCancer TypeEffectConcentrationReference
COLO-320DMColorectalReduction in mitotic cells (24% to 12%)0.2 µM[4]
HCT-15ColorectalDecrease in S-phase cells (28% to 18%)0.2 µM[4]
COLO-320DMColorectalSuppression of colony formationNot specified[4]
SW403ColorectalSuppression of colony formationNot specified[4]
Table 3: In Vivo Efficacy of this compound
Animal ModelCancer TypeDosingEffectReference
COLO-320DM XenograftColorectal20 mg/kg, twice daily61% tumor growth inhibition[4]
Lgr5-EGFP-Ires-CreERT2;R26R-Confetti miceNormal Intestine10 or 50 mg/kg/day (gavage) or 100 or 1000 mg/kg in chowInhibition of Wnt signaling in LGR5+ stem cells[3]
Table 4: Pharmacokinetic Properties of this compound in Mice
Administration RouteDoseCmaxReference
Oral (in chow)100 mg/kg in chow for 3 days762.5 ± 40.28 ng/mL (1.44 ± 0.08 µM)[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the characterization of this compound are provided below.

Tankyrase Enzymatic Assay

This protocol is based on a chemiluminescent assay format to determine the IC50 values of this compound against TNKS1 and TNKS2.

  • Materials:

    • Recombinant human TNKS1 and TNKS2 enzymes

    • TNKS1/2 Chemiluminescent Assay Kits (e.g., from BPS Bioscience)

    • This compound dissolved in DMSO

    • GloMax Luminometer or equivalent

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the TNKS1 or TNKS2 enzyme, the substrate (e.g., histones), and NAD+.

    • Add the this compound dilutions or DMSO (vehicle control) to the wells.

    • Initiate the reaction by adding the biotinylated substrate.

    • Incubate the plate at the recommended temperature and time for the assay kit.

    • Stop the reaction and add the streptavidin-HRP and the chemiluminescent substrate.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[4]

Wnt/β-catenin Signaling Reporter Assay (TOP/FOPflash)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway in cells.

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • TOPflash and FOPflash luciferase reporter plasmids

    • Renilla luciferase plasmid (for transfection control)

    • Lipofectamine 2000 or other transfection reagent

    • Dual-Luciferase Reporter Assay System (e.g., from Promega)

    • This compound dissolved in DMSO

    • Wnt3a conditioned media (optional, for stimulating the pathway)

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid.

    • After 24 hours, treat the cells with serial dilutions of this compound or DMSO. If assessing inhibition of ligand-driven signaling, add Wnt3a conditioned media.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay reagents.

    • Normalize the TOPflash and FOPflash firefly luciferase values to the Renilla luciferase values.

    • Calculate the Wnt signaling activity as the ratio of normalized TOPflash to FOPflash values.[1][7]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzymatic_Assay Tankyrase Enzymatic Assay (IC50 Determination) Reporter_Assay Wnt Reporter Assay (TOP/FOPflash) Colony_Formation Colony Formation Assay Cell_Cycle Cell Cycle Analysis Western_Blot Western Blot (Axin, β-catenin) Xenograft Xenograft Model (Tumor Growth) Pharmacokinetics Pharmacokinetic Analysis (Cmax, Bioavailability) Xenograft->Pharmacokinetics Biomarker_Analysis Biomarker Analysis (Wnt Target Genes) Xenograft->Biomarker_Analysis G007_LK_Compound This compound G007_LK_Compound->Enzymatic_Assay G007_LK_Compound->Reporter_Assay G007_LK_Compound->Colony_Formation G007_LK_Compound->Cell_Cycle G007_LK_Compound->Western_Blot G007_LK_Compound->Xenograft

Figure 2. A typical experimental workflow for characterizing this compound.

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.

  • Materials:

    • Colorectal cancer cell lines (e.g., COLO-320DM, SW403)

    • Complete growth medium

    • This compound dissolved in DMSO

    • 6-well plates

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

    • Allow the cells to attach overnight.

    • Treat the cells with various concentrations of this compound or DMSO.

    • Incubate the plates for 10-14 days, changing the medium with fresh compound every 2-3 days.

    • When colonies are visible, wash the wells with PBS.

    • Fix the colonies with 10% formalin for 10 minutes.

    • Stain the colonies with crystal violet solution for 10-20 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells).[4]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the effect of this compound on cell cycle distribution.

  • Materials:

    • Cancer cell lines (e.g., COLO-320DM, HCT-15)

    • Complete growth medium

    • This compound dissolved in DMSO

    • Propidium Iodide (PI) staining solution with RNase A

    • 70% ethanol

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound or DMSO for a specified time (e.g., 24-48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4][8]

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line (e.g., COLO-320DM)

    • This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and vehicle control groups.

    • Administer this compound or vehicle control according to the desired dosing schedule (e.g., 20 mg/kg, twice daily, intraperitoneally).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for Wnt pathway proteins, qPCR for target gene expression).[4]

Cellular Thermal Shift Assay (CETSA)

While no specific CETSA data for this compound was found in the initial search, this general protocol can be adapted to confirm target engagement in a cellular context.

  • Materials:

    • Cells expressing the target protein (TNKS1/2)

    • This compound dissolved in DMSO

    • Lysis buffer with protease inhibitors

    • Antibodies against TNKS1 and TNKS2 for Western blotting

  • Procedure:

    • Treat intact cells with this compound or DMSO for a specified time.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by cooling.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble TNKS1 and TNKS2 in the supernatant by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]

Conclusion

This compound is a well-characterized and highly selective inhibitor of tankyrase 1 and 2, demonstrating potent inhibition of the Wnt/β-catenin signaling pathway. Its mechanism of action, involving the stabilization of Axin and subsequent degradation of β-catenin, has been validated through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers interested in utilizing this compound as a tool to investigate Wnt signaling or as a potential therapeutic agent in Wnt-driven diseases. Further investigation into its clinical potential, particularly in the context of colorectal and other cancers with aberrant Wnt signaling, is warranted.

References

G007-LK: A Selective Tankyrase Inhibitor for Wnt/β-catenin Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases, this compound prevents the degradation of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target gene expression. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its effects on cancer cell proliferation and tumor growth.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC). Tankyrases 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family and play a pivotal role in promoting Wnt signaling by targeting the destruction complex scaffold protein Axin for proteasomal degradation. The inhibition of tankyrase activity presents a promising therapeutic strategy for cancers driven by dysregulated Wnt signaling.

This compound is a 1,2,4-triazole-based compound that has emerged as a highly selective and potent inhibitor of both TNKS1 and TNKS2.[1] It binds to the adenosine-binding pocket of the PARP domain of tankyrases, a feature that contributes to its high selectivity over other PARP family members.[1][2] This technical guide details the biochemical and cellular activities of this compound and provides protocols for its investigation in both in vitro and in vivo settings.

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin signaling pathway through the stabilization of Axin. In the canonical Wnt pathway, the concentration of the transcriptional coactivator β-catenin is tightly controlled by a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3). Tankyrases PARsylate Axin, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of Axin leads to the disassembly of the destruction complex and the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes.

This compound, by inhibiting TNKS1 and TNKS2, prevents the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex.[3] The active destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin leads to the suppression of Wnt target gene expression and a reduction in cell proliferation in Wnt-dependent cancer cells.[3][4]

G007_LK_Mechanism_of_Action cluster_wnt_off Wnt OFF / this compound Present G007_LK This compound TNKS TNKS1/2 G007_LK->TNKS Inhibits Axin_DC Axin Destruction Complex (Axin, APC, GSK3β, CK1α) TNKS->Axin_DC PARsylation & Degradation beta_catenin β-catenin Axin_DC->beta_catenin Phosphorylation & Ubiquitination Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription OFF Nucleus Nucleus

Figure 1: this compound Mechanism of Action in the Wnt/β-catenin Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Activity of this compound

TargetIC50 (nM)Assay TypeReference
TNKS146Cell-free[1][3][5]
TNKS225Cell-free[1][3][5]
PARP1>20,000Cell-free[5]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC50 (nM)EffectReference
HEK293TCF/LEF Reporter50Inhibition of Wnt3a-induced signaling[1]
COLO-320DMColony Formation~200Suppression of colony formation[3]
SW403Colony Formation~200Suppression of colony formation[3]
Intestinal OrganoidsGrowth Assay80Suppression of organoid growth[3]

Table 3: Selectivity Profile of this compound

Enzyme FamilyNumber TestedActivityReference
PARPs (other than TNKS1/2)7No significant inhibition[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway in response to this compound treatment.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • SuperTOPFlash plasmid (contains TCF/LEF binding sites upstream of a luciferase reporter)

  • pRL-TK plasmid (contains a constitutively active Renilla luciferase for normalization)

  • Transfection reagent (e.g., FuGENE HD)

  • Recombinant Wnt3a

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C and 5% CO2.

  • Transfection: Co-transfect cells with SuperTOPFlash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio is 100 ng of SuperTOPFlash and 10 ng of pRL-TK per well.

  • Wnt3a Stimulation and this compound Treatment: 24 hours post-transfection, replace the medium with 100 µL of fresh medium containing a final concentration of 100 ng/mL recombinant Wnt3a to stimulate the Wnt pathway. Concurrently, treat the cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 24 hours at 37°C and 5% CO2.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of Wnt signaling by this compound relative to the Wnt3a-stimulated, vehicle-treated control.

TCF_Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Transfect Co-transfect with SuperTOPFlash & pRL-TK Seed_Cells->Transfect Stimulate_Treat Stimulate with Wnt3a & Treat with this compound Transfect->Stimulate_Treat Incubate Incubate for 24h Stimulate_Treat->Incubate Measure_Luciferase Measure Firefly & Renilla Luciferase Incubate->Measure_Luciferase Analyze_Data Normalize & Analyze Data Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the TCF/LEF Luciferase Reporter Assay.

Western Blot for Axin Stabilization

This method is used to visualize the stabilization of Axin1 and Axin2 proteins following treatment with this compound.

Materials:

  • SW480 or COLO-320DM cells

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies:

    • Rabbit anti-Axin1 (e.g., Cell Signaling Technology, #2087)

    • Rabbit anti-Axin2 (e.g., Cell Signaling Technology, #2151)

    • Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Plate SW480 or COLO-320DM cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Axin1, Axin2, and β-actin overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the β-actin loading control to determine the relative increase in Axin1 and Axin2 levels.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • COLO-320DM or SW403 cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment: Allow the cells to attach overnight, then treat with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3-4 days.

  • Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

  • Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD-SCID)

  • COLO-320DM or SW403 cells

  • Matrigel

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 20 mg/kg, twice daily).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

In Vitro and In Vivo Efficacy

In Vitro Effects

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines with activated Wnt signaling. In colorectal cancer cell lines such as COLO-320DM and SW403, this compound effectively suppresses colony formation.[3] Furthermore, it has been shown to inhibit the growth of intestinal organoids derived from mouse models of intestinal cancer.[3]

In Vivo Effects

In preclinical mouse xenograft models, this compound has shown significant anti-tumor efficacy. In mice bearing COLO-320DM or SW403 tumors, administration of this compound resulted in a dose-dependent inhibition of tumor growth.[3] This in vivo efficacy is accompanied by the stabilization of Axin1 and Axin2 and a reduction in the expression of Wnt target genes within the tumor tissue, confirming the on-target activity of the compound.[3]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for the treatment of Wnt-driven cancers. Its high potency and selectivity for tankyrases, coupled with its demonstrated in vitro and in vivo efficacy, make it a cornerstone for studies investigating the role of tankyrases in Wnt signaling and cancer biology. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to further explore the therapeutic potential of tankyrase inhibition.

References

An In-depth Technical Guide to the Role of G007-LK in AXIN Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the small-molecule inhibitor G007-LK and its mechanism of action, focusing on its critical role in the stabilization of Axis Inhibition Protein (AXIN). By elucidating the molecular interactions, signaling pathways, and experimental validation, this guide serves as a resource for professionals engaged in oncology research and the development of novel therapeutics targeting the Wnt/β-catenin signaling pathway.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] These enzymes are key positive regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[2][3] The primary mechanism of this compound involves preventing the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a scaffold protein that is the concentration-limiting component of the β-catenin destruction complex.[1][3] Inhibition of TNKS by this compound leads to the stabilization and accumulation of AXIN, which in turn promotes the assembly of functional destruction complexes, enhances the degradation of β-catenin, and subsequently suppresses the transcription of Wnt target genes.[1][3] This guide details the quantitative effects of this compound, outlines key experimental protocols for its study, and visualizes the underlying biological pathways.

Mechanism of Action: this compound in the Wnt/β-catenin Pathway

Under normal physiological conditions, the β-catenin destruction complex—comprising AXIN, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3 (GSK3)—phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[4] Tankyrase enzymes (TNKS1 and TNKS2) PARsylate AXIN, which flags it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent degradation by the proteasome.[5][6] This process destabilizes the destruction complex and allows β-catenin to accumulate.

In many CRC cells with APC mutations, the destruction complex is compromised, leading to aberrant β-catenin stabilization and oncogenic signaling. This compound directly counteracts this by inhibiting the catalytic activity of TNKS1 and TNKS2.[1] This inhibition blocks AXIN PARsylation, preventing its degradation and causing its stabilization and accumulation.[5][7] The increased levels of AXIN promote the formation of large, functional β-catenin degradation complexes, often observed as cytoplasmic puncta or "degradasomes".[4][6][8] These structures efficiently capture and degrade β-catenin, thereby inhibiting Wnt signaling.[1][4]

Signaling Pathway Diagrams

Wnt_Pathway_G007_LK cluster_off Wnt Pathway: OFF State (Normal / this compound Induced) cluster_on Wnt Pathway: ON State (Wnt Ligand / Cancer) TNKS TNKS1/2 AXIN_pool AXIN Pool TNKS->AXIN_pool PARsylation & Degradation Dest_Complex β-catenin Destruction Complex (AXIN, APC, GSK3, CK1) AXIN_pool->Dest_Complex Stabilizes & Forms G007_LK This compound G007_LK->TNKS Inhibits beta_catenin β-catenin Dest_Complex->beta_catenin Phosphorylates Proteasome Proteasome beta_catenin->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation TNKS_on TNKS1/2 AXIN_pool_on AXIN Pool TNKS_on->AXIN_pool_on PARsylation & Degradation Dest_Complex_on Destruction Complex (Inactive) AXIN_pool_on->Dest_Complex_on Destabilizes beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Target_Genes Wnt Target Genes (AXIN2, c-Myc, etc.) TCF_LEF->Target_Genes Activates Transcription

Caption: this compound inhibits TNKS1/2, stabilizing AXIN and promoting the β-catenin destruction complex, thus turning the Wnt pathway "OFF".

Quantitative Data Presentation

The efficacy of this compound has been quantified across biochemical, cellular, and in vivo models. The following tables summarize key data points.

Table 1: this compound Inhibitory Activity

Target Assay Type IC50 Reference
TNKS1 Cell-free (auto-PARsylation) 46 nM [1][9]
TNKS2 Cell-free (auto-PARsylation) 25 nM [1][9]
Wnt/β-catenin Pathway Cell-based (HEK293) 50 nM [1]

| PARP1 | Cell-free | >20 µM (No inhibition) |[9] |

Table 2: Cellular Effects of this compound Treatment

Cell Line Treatment Effect on Protein Levels / Signaling Reference
COLO-320DM 20 mg/kg (in vivo) Stabilized AXIN1 and AXIN2; Decreased β-catenin. [1][10]
SW480 5 µM, 24h Increased AXIN1 and AXIN2 protein levels. [4]
SW480 6h Substantial increase in AXIN2; No significant change in AXIN1. [4][11]
Glioma Stem Cells 500 nM, 72h Marked increase in cytoplasmic AXIN1 and TNKS1/2 levels. [7][12]
HCT-15 Not specified ~50% reduction in β-catenin signaling. [5]

| Various CRC lines | Not specified | Stabilized AXIN1/2 and RNF146 proteins. |[5] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Model Dosage % Tumor Growth Inhibition (TGI) Reference
COLO-320DM Xenograft 20 mg/kg (twice daily) 61% [1][5]

| COLO-320DM Xenograft | 40 mg/kg (daily) | 48% |[5][10] |

Detailed Experimental Protocols

The following are standardized protocols used to investigate the effects of this compound.

Western Blotting for AXIN and β-catenin Levels

This protocol is used to quantify changes in protein levels following this compound treatment.

  • Cell Culture and Lysis:

    • Plate cells (e.g., SW480, COLO-320DM) and allow them to adhere.

    • Treat cells with this compound at desired concentrations (e.g., 100 nM - 5 µM) or DMSO as a vehicle control for specified time points (e.g., 6, 24, 72 hours).[4][12]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-AXIN1, anti-AXIN2, anti-β-catenin, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST and detect signal using an enhanced chemiluminescence (ECL) substrate.

Western_Blot_Workflow start Plate and Treat Cells with this compound lysis Wash (PBS) and Lyse Cells (RIPA Buffer) start->lysis quant Quantify Protein (BCA Assay) lysis->quant sds Separate Proteins (SDS-PAGE) quant->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane (5% Milk/BSA) transfer->block primary Incubate with Primary Antibodies (e.g., anti-AXIN1) block->primary secondary Incubate with Secondary HRP-Antibody primary->secondary detect Detect Signal (ECL Substrate) secondary->detect end Quantify Bands detect->end

Caption: Standard workflow for Western blot analysis.

Immunoprecipitation of AXIN Complexes

This method is used to assess the interaction between AXIN and TNKS proteins.

  • Cell Treatment and Lysis:

    • Treat SW480 cells with this compound (e.g., 5 µM) for 6 or 24 hours.[8][13]

    • Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).

  • Pre-clearing and Immunoprecipitation:

    • Pre-clear cell lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-AXIN antibody or control IgG overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins by boiling the beads in SDS sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against TNKS1, TNKS2, and β-catenin.[8][13] An increase in co-precipitated TNKS1/2 with AXIN after this compound treatment is expected.[8][13]

Quantitative RT-PCR (qPCR) for Wnt Target Genes

This protocol measures changes in the expression of genes regulated by the Wnt/β-catenin pathway.

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound for a specified duration (e.g., 72 hours).[12]

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for Wnt target genes (e.g., AXIN2, NKD1, LGR5) and a housekeeping gene (e.g., GAPDH).

    • Run the reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.

Differential Roles of AXIN1 and AXIN2 in Response to this compound

Research indicates that AXIN1 and AXIN2 play distinct roles in the formation of degradasomes following TNKS inhibition.

  • Early Response (0-6 hours): Upon treatment with this compound, AXIN2 protein levels increase substantially within the first 6 hours, while AXIN1 levels remain largely unchanged.[4][11] This initial stabilization of AXIN2 is crucial for the rapid formation of degradasomes.[11]

  • Late Response (24 hours): After prolonged treatment (up to 24 hours), the protein levels of both AXIN1 and AXIN2 are significantly increased.[4]

  • Functional Requirement: Studies using siRNA-mediated depletion in SW480 cells have shown that AXIN2 is essential for both the formation of degradasomes and the subsequent degradation of β-catenin induced by this compound.[4] In contrast, depleting AXIN1 did not prevent the this compound-mediated reduction in β-catenin.[4] This suggests AXIN2 is the predominant scaffolding protein for degradasome assembly in this context.[6] Recent work using AXIN2 knockout cells further confirms that TNKS inhibition fails to suppress Wnt signaling or stabilize AXIN1 in the absence of AXIN2.[14]

Conclusion and Future Directions

This compound is a well-characterized tankyrase inhibitor that effectively stabilizes AXIN proteins, leading to the suppression of oncogenic Wnt/β-catenin signaling. Its potent and selective activity has been demonstrated through extensive quantitative analysis in both in vitro and in vivo preclinical models.[1][5] The compound serves as an invaluable tool for dissecting the complexities of the Wnt pathway and represents a promising therapeutic strategy for Wnt-driven cancers.

Future research should continue to explore mechanisms of resistance to tankyrase inhibitors and investigate combination therapies to enhance anti-tumor efficacy.[5] Furthermore, while this compound shows efficacy, dose-dependent intestinal toxicity has been observed, highlighting the need to carefully consider the therapeutic index in clinical development.[2] Understanding the differential roles of AXIN1 and AXIN2 will be key to refining strategies for targeting the Wnt pathway more effectively.

References

G007-LK: A Deep Dive into its Mechanism of Action on β-Catenin Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of G007-LK, a potent and selective small-molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2). It is intended for researchers, scientists, and drug development professionals investigating the Wnt/β-catenin signaling pathway and its therapeutic targeting in oncology and other diseases. This document details the molecular mechanism of this compound, its impact on β-catenin degradation, and provides relevant experimental data and protocols.

Introduction to this compound and the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1] Central to this pathway is the protein β-catenin, whose intracellular concentration is tightly controlled by a multiprotein "destruction complex." A key scaffolding protein in this complex is Axin. Tankyrase 1 and 2 are enzymes that poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for proteasomal degradation. This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the subsequent activation of oncogenic gene transcription.

This compound is a specific inhibitor of TNKS1 and TNKS2.[2][3][4] By inhibiting these enzymes, this compound prevents Axin degradation, thereby stabilizing the β-catenin destruction complex and promoting β-catenin degradation.[2] This targeted action effectively downregulates Wnt/β-catenin signaling, making this compound a promising therapeutic agent for Wnt-driven cancers.[5]

Mechanism of Action: this compound's Effect on β-Catenin Degradation

This compound's primary mechanism of action involves the stabilization of the β-catenin destruction complex through the inhibition of Tankyrase. This process can be broken down into the following key steps:

  • Inhibition of Tankyrase: this compound binds to the adenosine-binding site of the catalytic domain of both TNKS1 and TNKS2, potently inhibiting their PARP activity.[1]

  • Stabilization of Axin: By inhibiting Tankyrase, this compound prevents the PARsylation of Axin. Un-PARsylated Axin is not recognized by the proteasomal machinery and is therefore stabilized.[2]

  • Formation of the Destruction Complex: Stabilized Axin serves as a scaffold for the assembly of the β-catenin destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).

  • Phosphorylation and Ubiquitination of β-Catenin: Within the assembled destruction complex, GSK3β and CK1α sequentially phosphorylate β-catenin. This phosphorylation event creates a recognition site for the E3 ubiquitin ligase β-TrCP, which subsequently ubiquitinates β-catenin.

  • Proteasomal Degradation of β-Catenin: Ubiquitinated β-catenin is targeted for degradation by the proteasome, leading to a decrease in its cytoplasmic and nuclear levels.[5]

  • Downregulation of Wnt Target Genes: With reduced nuclear β-catenin, the transcription of Wnt target genes, such as AXIN2, LGR5, and c-MYC, is suppressed.[5]

  • Formation of Degradasomes: A notable cellular consequence of Tankyrase inhibition by this compound is the formation of cytoplasmic puncta known as "degradasomes."[6][7] These structures are dynamic assemblies of the β-catenin destruction complex components and are considered active sites of β-catenin turnover.[6][7]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on various cell lines.

Parameter TNKS1 TNKS2 Reference
IC₅₀46 nM25 nM[2][3][4]
Cell Line Assay Metric Value
HEK293Wnt/β-catenin Luciferase ReporterIC₅₀50 nM
COLO-320DMColony FormationInhibition200 µM
SW403Colony FormationInhibition200 µM
COLO-320DMCell Proliferation (5 days)GI₅₀0.43 µM
HCT-15Cell Proliferation (S-phase reduction)-28% to 18% (at 0.2 µM)
COLO-320DMCell Cycle (Mitosis reduction)-24% to 12% (at 0.2 µM)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Wnt/β-catenin pathway.

Western Blotting for Protein Level Analysis

Objective: To determine the levels of key proteins in the Wnt/β-catenin pathway (e.g., Axin1, Axin2, β-catenin, Tankyrase 1/2) following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., SW480, COLO-320DM) at a suitable density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) or DMSO as a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Axin1, anti-β-catenin, anti-TNKS1/2) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

TCF/LEF Luciferase Reporter Assay

Objective: To functionally assess the activity of the Wnt/β-catenin signaling pathway by measuring the transcriptional activity of TCF/LEF transcription factors.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOP-Flash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations. Wnt3a conditioned media can be used to stimulate the pathway.

  • Cell Lysis and Luciferase Measurement: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Immunofluorescence for Degradasome Visualization

Objective: To visualize the formation of degradasomes and the subcellular localization of β-catenin and Axin following this compound treatment.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (e.g., 500 nM) or DMSO for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with primary antibodies against Axin2 and β-catenin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI or Hoechst for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal microscope.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G007_LK_Mechanism cluster_Wnt_Off Wnt OFF / this compound Present cluster_Wnt_On Wnt ON / this compound Absent G007_LK This compound TNKS Tankyrase 1/2 G007_LK->TNKS Inhibits Axin Axin TNKS->Axin PARsylation Destruction_Complex Destruction Complex Axin->Destruction_Complex APC APC APC->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex CK1a CK1α CK1a->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation P_beta_catenin P-β-catenin Ub Ubiquitin P_beta_catenin->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation Degradation Proteasome->Degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled TNKS_active Tankyrase 1/2 Frizzled->TNKS_active Activates Axin_degraded Axin (Degraded) TNKS_active->Axin_degraded Promotes Degradation beta_catenin_stable β-catenin (Stable) Nucleus Nucleus beta_catenin_stable->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF_LEF->Target_Genes Transcription

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-β-catenin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry and Analysis detection->analysis

Caption: Western Blotting Experimental Workflow.

Reporter_Assay_Workflow start Co-transfection with TOP-Flash and Renilla Plasmids treatment Treatment with this compound and/or Wnt3a start->treatment lysis Cell Lysis treatment->lysis luciferase_measurement Dual-Luciferase Measurement (Firefly and Renilla) lysis->luciferase_measurement analysis Normalization and Data Analysis luciferase_measurement->analysis

Caption: Luciferase Reporter Assay Workflow.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Tankyrase 1 and 2 that effectively promotes the degradation of β-catenin. By stabilizing Axin and promoting the assembly of the β-catenin destruction complex, this compound represents a rational therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of Wnt signaling and cancer drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound and other Tankyrase inhibitors is warranted to translate these promising preclinical findings into clinical applications.

References

The Pharmacodynamics of G007-LK: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), two members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] Tankyrases play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[3][4][5] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, effects on key signaling pathways, and its anti-tumor activity. The information is compiled from a comprehensive review of preclinical studies.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the catalytic activity of TNKS1 and TNKS2.[1][2] This inhibition prevents the poly(ADP-ribosyl)ation (PARsylation) of target proteins, a post-translational modification that often destines them for proteasomal degradation.

A primary target of tankyrase-mediated PARsylation is AXIN1/2, a key component of the β-catenin destruction complex.[1][6] By inhibiting tankyrases, this compound prevents the PARsylation of AXIN1/2, leading to its stabilization and accumulation.[4][6][7] The stabilized AXIN proteins enhance the activity of the destruction complex, which subsequently promotes the phosphorylation and ubiquitination of β-catenin, marking it for proteasomal degradation.[1] This ultimately leads to a reduction in the levels of nuclear β-catenin and a downregulation of Wnt/β-catenin target gene expression.[4][6]

Core Signaling Pathways Affected by this compound

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a central target of this compound. In the absence of Wnt ligands, the destruction complex (comprising AXIN, APC, GSK3β, and CK1α) phosphorylates β-catenin, leading to its degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes involved in cell proliferation and survival.

This compound's inhibition of tankyrases directly impacts this pathway by stabilizing AXIN, thereby promoting the degradation of β-catenin even in the presence of pro-proliferative signals like Wnt ligands or mutations in APC.[1][4]

Wnt_Pathway_G007LK cluster_wnt_off Wnt OFF / this compound cluster_nucleus Nucleus TNKS TNKS1/2 AXIN AXIN1/2 TNKS->AXIN PARsylation (Degradation) G007LK This compound G007LK->TNKS DestructionComplex Destruction Complex (AXIN, APC, GSK3β, CK1α) AXIN->DestructionComplex Stabilizes beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylation Proteasome Proteasome beta_catenin_cyto->Proteasome Ubiquitination TCF_LEF TCF/LEF beta_catenin_degraded Degraded β-catenin Proteasome->beta_catenin_degraded Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF_LEF->Wnt_Target_Genes Transcription Blocked

Caption: this compound's effect on the Wnt/β-catenin signaling pathway.
Hippo Signaling Pathway

Recent studies have indicated that this compound also modulates the Hippo signaling pathway.[7] The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation can contribute to cancer development. This compound has been shown to stabilize the angiomotins AMOT and AMOTL2, which are negative regulators of the Hippo pathway effectors YAP and TAZ.[2][7] By stabilizing AMOT and AMOTL2, this compound can lead to the downregulation of YAP/TAZ target genes.[7]

Hippo_Pathway_G007LK cluster_hippo Hippo Pathway Modulation by this compound TNKS TNKS1/2 AMOT AMOT/AMOTL2 TNKS->AMOT PARsylation (Degradation) G007LK This compound G007LK->TNKS YAP_TAZ_cyto YAP/TAZ AMOT->YAP_TAZ_cyto Sequesters in Cytoplasm YAP_TAZ_nuc Nuclear YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation (Inhibited) Hippo_Target_Genes Hippo Target Genes YAP_TAZ_nuc->Hippo_Target_Genes Transcription Blocked Tankyrase_Inhibition_Assay cluster_assay Tankyrase Inhibition Assay Workflow Start Start Incubate Incubate TNKS1/2 with This compound and Histone Substrate Start->Incubate Add_Biotinylated_NAD Add Biotinylated NAD+ Incubate->Add_Biotinylated_NAD Detect_Signal Add Streptavidin-HRP & Chemiluminescent Substrate Add_Biotinylated_NAD->Detect_Signal Measure Measure Luminescence Detect_Signal->Measure End End Measure->End

References

G007-LK: A Technical Guide to its Impact on Gene Expression in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G007-LK is a potent and selective small-molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in numerous cancers, particularly colorectal cancer (CRC). This technical guide provides an in-depth analysis of the molecular effects of this compound on gene expression in tumor cells. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. This compound's primary mechanism of action involves the stabilization of AXIN proteins, core components of the β-catenin destruction complex, leading to the downregulation of Wnt target genes. Furthermore, evidence indicates that this compound also modulates the Hippo/YAP and PI3K/AKT signaling pathways, underscoring its multifaceted anti-neoplastic potential. This document serves as a comprehensive resource for researchers investigating Tankyrase inhibition as a therapeutic strategy.

Introduction

The Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, frequently initiated by mutations in genes such as Adenomatous Polyposis Coli (APC).[1][2] This leads to the accumulation of nuclear β-catenin, which then acts as a transcriptional co-activator for a host of genes driving cell proliferation and survival. Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family and are positive regulators of Wnt signaling.[3] They PARsylate AXIN1/2, marking them for proteasomal degradation and thereby preventing the assembly of the β-catenin destruction complex.[3][4]

This compound has emerged as a highly selective and potent inhibitor of TNKS1/2, with IC50 values of 46 nM and 25 nM, respectively.[3][5] By inhibiting Tankyrase activity, this compound prevents AXIN degradation, promoting the destruction of β-catenin and consequently suppressing the transcription of Wnt/β-catenin target genes.[5][6] This guide details the downstream effects of this compound on the transcriptome of tumor cells.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of the enzymatic activity of TNKS1 and TNKS2. This initiates a cascade of events that ultimately leads to altered gene expression.

  • Tankyrase Inhibition : this compound binds to the adenosine-binding pocket of the PARP catalytic domain of TNKS1/2, preventing the auto-PARsylation of Tankyrase and the PARsylation of its substrates.[2]

  • AXIN Stabilization : The primary consequence of TNKS inhibition is the stabilization of the scaffold proteins AXIN1 and AXIN2, which are no longer marked for degradation.[4][7]

  • β-Catenin Destruction Complex Formation : Stabilized AXIN proteins facilitate the assembly of the β-catenin destruction complex, which also includes APC, GSK3β, and CK1α.

  • β-Catenin Phosphorylation and Degradation : Within the complex, GSK3β and CK1α phosphorylate β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

  • Suppression of Wnt Target Gene Transcription : The reduction in nuclear β-catenin levels prevents the activation of TCF/LEF transcription factors, leading to the downregulation of Wnt target genes.

G007_LK_Mechanism G007_LK This compound TNKS TNKS1/2 G007_LK->TNKS PARsylation PARsylation TNKS->PARsylation Catalyzes AXIN AXIN1/2 TNKS->AXIN Promotes Degradation PARsylation->AXIN Prevents Degradation of DestructionComplex β-catenin Destruction Complex (AXIN, APC, GSK3β) AXIN->DestructionComplex Stabilizes beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Wnt_Genes Wnt Target Genes (e.g., AXIN2, NKD1) TCF_LEF->Wnt_Genes Drives Transcription

Caption: Core mechanism of this compound action.

Impact on Gene Expression: Quantitative Data

Treatment of tumor cells with this compound leads to significant changes in their gene expression profiles. The primary effects are the downregulation of Wnt/β-catenin target genes and the modulation of genes within the Hippo and PI3K/AKT pathways.

Wnt/β-Catenin Signaling Pathway

The most pronounced effect of this compound is the suppression of genes transcriptionally activated by β-catenin. In xenograft models of COLO-320DM colorectal cancer, this compound treatment resulted in the reduced expression of β-catenin-activated genes NKD1, APCDD1, and TNFRSF19 (TROY), and the increased expression of the β-catenin-repressed gene CLIC3.[5] Furthermore, this compound induced the expression of differentiation markers KRT20 and TM4SF4 in these tumors.[5]

Table 1: Effect of this compound (1 µM for 24h) on Wnt/β-Catenin Target Gene Expression (RNA-seq data) [8]

GeneCOLO 320DM (log2 FC)UO-31 (log2 FC)OVCAR-4 (log2 FC)ABC-1 (log2 FC)RKO (log2 FC)
AXIN2 -2.62-0.63-1.18-1.14-0.11
NKD1 -2.17-0.47-0.91-0.580.22
LEF1 -2.67-0.32-0.62-0.390.00
TCF7 -2.03-0.06-0.72-0.41-0.19
SP5 -3.73-0.73-1.02-1.100.03

FC = Fold Change. Data adapted from Fadlullah et al., iScience, 2021.[8]

Hippo Signaling Pathway

This compound has been shown to indirectly suppress the activity of Yes-associated protein (YAP), a key oncogenic effector of the Hippo pathway. This is mediated through the stabilization of angiomotin (AMOT) family proteins, which are also targets of Tankyrase-mediated degradation. Stabilized AMOT proteins sequester YAP in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[8]

Table 2: Effect of this compound (1 µM for 24h) on YAP/Hippo Target Gene Expression (RNA-seq data) [8]

GeneCOLO 320DM (log2 FC)UO-31 (log2 FC)OVCAR-4 (log2 FC)ABC-1 (log2 FC)RKO (log2 FC)
CCN1 (CYR61) -1.06-1.29-1.25-1.33-0.69
CCN2 (CTGF) -1.30-1.38-1.38-1.41-0.80
AMOTL2 -0.65-0.89-0.91-0.86-0.46
ANKRD1 -1.46-1.63-1.64-1.56-0.66
CRIM1 -0.90-1.00-0.90-1.00-0.47

FC = Fold Change. Data adapted from Fadlullah et al., iScience, 2021.[8]

Hippo_Pathway G007_LK This compound TNKS TNKS1/2 G007_LK->TNKS AMOT AMOT family proteins TNKS->AMOT Promotes Degradation YAP YAP AMOT->YAP Sequesters in Cytoplasm YAP_nuc Nuclear YAP YAP->YAP_nuc Translocation TEAD TEAD YAP_nuc->TEAD Activates Hippo_Genes YAP Target Genes (e.g., CCN1, CCN2) TEAD->Hippo_Genes Drives Transcription

Caption: this compound's effect on the Hippo/YAP pathway.
PI3K/AKT Signaling Pathway

In certain cellular contexts, such as in ABC-1 cells, this compound treatment has been observed to inhibit the PI3K/AKT signaling pathway.[8] This is evidenced by a reduction in the phosphorylated, active forms of AKT. The transcriptional consequences are linked to the activation of FOXO transcription factors, which are negatively regulated by AKT.

Table 3: Effect of this compound (1 µM for 24h) on FOXO-regulated Gene Expression in ABC-1 cells (RNA-seq data) [9]

Gene (FOXO-inactivated)ABC-1 (log2 FC)
CCND2 -0.73
CCND1 -0.66
CDK6 -0.48
BCL2L1 -0.42

FC = Fold Change. Data adapted from Fadlullah et al., iScience, 2021.[8]

Experimental Protocols

This section outlines the methodologies used to generate the data on this compound's effects on gene expression.

Cell Culture and this compound Treatment
  • Cell Lines : A variety of human tumor cell lines have been used, including colorectal cancer lines (e.g., COLO 320DM, HCT-15, SW480) and others identified in large-scale screens.[8]

  • Culture Conditions : Cells are typically cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and penicillin/streptomycin, and maintained at 37°C in a 5% CO2 incubator.

  • This compound Treatment : this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with the desired concentration of this compound (commonly 0.5 µM - 1 µM) or a vehicle control (e.g., 0.01% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[8][10]

RNA Sequencing and Analysis
  • RNA Isolation : Total RNA is isolated from this compound-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. DNase I treatment is performed to remove any contaminating genomic DNA.[8]

  • Library Preparation and Sequencing : RNA quality is assessed, and libraries are prepared by enriching for mRNA using oligo(dT) magnetic beads. The mRNA is then fragmented, and double-stranded cDNA is synthesized. Sequencing adaptors are ligated, and the library is amplified. Sequencing is typically performed on a platform like those from BGI Tech Solutions or Illumina.[8]

  • Data Analysis : Raw sequencing reads are processed to remove adaptors and low-quality reads. The cleaned reads are then aligned to a human reference genome. Gene expression is quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.[8]

RNA_Seq_Workflow start Tumor Cells treatment This compound or Vehicle (DMSO) Treatment start->treatment harvest Cell Harvest treatment->harvest rna_extraction RNA Isolation (e.g., RNeasy Kit) harvest->rna_extraction library_prep Library Preparation (Oligo-dT enrichment, fragmentation, cDNA synthesis) rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) sequencing->data_analysis end Differentially Expressed Genes data_analysis->end

Caption: Experimental workflow for RNA sequencing.
Real-Time Quantitative PCR (RT-qPCR)

  • cDNA Synthesis : 1-2 µg of total RNA is reverse transcribed into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction : The qPCR is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system. Each reaction typically contains cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.

  • Primer Design : Primers are designed to span exon-exon junctions to avoid amplification of genomic DNA.

    • axin2 Forward: 5′-TTATGCTTTGCACTACGTCCCTCCA-3′[11]

    • axin2 Reverse: 5′-CGCAACATGGTCAACCCTCAGAC-3′[11]

    • hnkd (human NKD1) Forward: 5′-CTGGCTGCTACCACCATTGCGT-3′[11]

    • hnkd (human NKD1) Reverse: 5′-CCAGGCCCAAATTGGGACGT-3′[11]

  • Data Analysis : Gene expression is normalized to a stable housekeeping gene (e.g., ACTB, GAPDH). The relative fold change in gene expression is calculated using the ΔΔCt method.

Western Blotting
  • Protein Extraction : Cells are lysed in RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against:

    • AXIN1 (e.g., Cell Signaling Technology, #C95H11)[12]

    • AXIN2 (e.g., Cell Signaling Technology, #76G6)[12]

    • Total β-catenin (e.g., BD Transduction Laboratories)[12]

    • Active (non-phospho) β-catenin (e.g., Millipore, #8E7)[12]

    • Actin or Lamin B1 (as loading controls)[8]

  • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Wnt/β-Catenin Reporter Assay
  • Reporter Construct : A luciferase reporter construct containing multiple TCF/LEF binding sites upstream of a minimal promoter driving firefly luciferase (e.g., SuperTOPflash) is used. A constitutively expressed Renilla luciferase construct is often co-transfected for normalization.[4][13]

  • Transfection and Treatment : Cells are transfected with the reporter plasmids. After recovery, they are treated with this compound or a vehicle control. In some experiments, Wnt signaling is stimulated with recombinant Wnt3a or GSK3β inhibitors like LiCl.[4][14]

  • Luciferase Assay : Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.[1]

Summary and Future Directions

This compound effectively reverses the oncogenic gene expression signature driven by aberrant Wnt/β-catenin signaling in a variety of tumor cell models. Its ability to stabilize the β-catenin destruction complex leads to a robust and specific downregulation of key Wnt target genes involved in proliferation and stemness. Furthermore, the impact of this compound extends to the Hippo and PI3K/AKT pathways, suggesting a broader mechanism of anti-tumor activity that could overcome resistance mechanisms.

While this compound itself is a preclinical compound, it serves as a crucial tool for understanding the therapeutic potential of Tankyrase inhibition.[6] Future research should focus on:

  • Identifying predictive biomarkers to select patients most likely to respond to Tankyrase inhibitors.

  • Exploring combination therapies to enhance efficacy and overcome potential resistance.

  • Developing next-generation Tankyrase inhibitors with improved pharmacokinetic properties and reduced off-target effects for clinical translation.

This guide provides a foundational understanding of this compound's effects on gene expression, offering valuable insights for the continued development of Wnt pathway-targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for G007-LK in Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing G007-LK, a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2), in luciferase reporter assays to investigate the Wnt/β-catenin signaling pathway.

Introduction

This compound is a small molecule inhibitor that targets TNKS1 and TNKS2, key components of the Wnt/β-catenin signaling pathway.[1][2][3][4][5] Mechanistically, this compound prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN, a crucial scaffold protein in the β-catenin destruction complex.[1] This stabilization of AXIN leads to the enhanced degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[1][6] The luciferase reporter assay is a widely used method to quantify the activity of specific signaling pathways, making it an ideal tool to measure the inhibitory effect of this compound on Wnt/β-catenin signaling.[7][8]

Mechanism of Action: this compound in the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is pivotal in embryonic development and adult tissue homeostasis, and its dysregulation is frequently implicated in cancer. In the absence of a Wnt ligand, the destruction complex, composed of Axin, APC, CK1α, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.

Tankyrases (TNKS1 and TNKS2) promote Wnt signaling by PARylating (poly-ADP-ribosylating) Axin, marking it for ubiquitination and degradation. This compound inhibits the catalytic activity of TNKS1 and TNKS2. This inhibition stabilizes Axin, thereby enhancing the activity of the β-catenin destruction complex and suppressing Wnt/β-catenin signaling.

Wnt_Pathway_G007LK cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Inhibition by this compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation beta_catenin_on β-catenin Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dvl Frizzled_LRP->Dvl Dvl->Destruction_Complex Inhibition TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Nuclear Translocation Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activation TNKS1_2 TNKS1/2 Axin Axin TNKS1_2->Axin PARylation & Degradation G007_LK This compound G007_LK->TNKS1_2 Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes the inhibitory concentrations of this compound from various studies.

Target/AssayCell LineIC50 ValueReference
TNKS1 (biochemical assay)-46 nM[2][3][5]
TNKS2 (biochemical assay)-25 nM[2][3][5]
Wnt/β-catenin pathway (luciferase reporter assay)HEK29350 nM[1][2]
Cell Growth Inhibition (MTT assay, 5 days)COLO 320DM0.43 µM[2]
Cell Growth Inhibition (CellTiter-Glo, 4 days)COLO 320DM1.5 µM[2]
Organoid Growth-80 nM[1]

Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay

This protocol outlines the steps to measure the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway using a luciferase reporter assay. The most common reporter for this pathway is the TOPFlash reporter, which contains multiple TCF/LEF binding sites upstream of a minimal promoter driving firefly luciferase expression. A FOPFlash reporter, with mutated TCF/LEF sites, is often used as a negative control. A constitutively expressed Renilla luciferase is typically co-transfected for normalization.

Materials
  • Cell Line: HEK293T or other cell lines responsive to Wnt signaling.

  • Reporter Plasmids:

    • TOPFlash (or SuperTOPFlash) reporter plasmid.

    • FOPFlash (negative control) reporter plasmid.

    • Renilla luciferase plasmid (e.g., pRL-TK) for normalization.

  • Wnt Agonist (optional): Wnt3a conditioned media or purified Wnt3a protein.

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.[2]

  • Transfection Reagent: (e.g., Lipofectamine 2000, FuGENE HD).

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Luciferase Assay Reagent: (e.g., Dual-Luciferase® Reporter Assay System from Promega).

  • Luminometer: Plate-reading luminometer.

  • 96-well white, clear-bottom tissue culture plates.

Experimental Workflow Diagram

Luciferase_Workflow Day1_Seed Day 1: Seed Cells Day2_Transfect Day 2: Co-transfect with TOP/FOPFlash and Renilla Plasmids Day1_Seed->Day2_Transfect Day3_Treat Day 3: Treat with this compound and/or Wnt Agonist Day2_Transfect->Day3_Treat Day4_Lyse Day 4: Lyse Cells Day3_Treat->Day4_Lyse Day4_Measure Measure Luciferase Activity Day4_Lyse->Day4_Measure Analysis Data Analysis Day4_Measure->Analysis

Caption: Experimental workflow for the luciferase reporter assay.
Step-by-Step Procedure

Day 1: Cell Seeding

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

Day 2: Transfection

  • Prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids. A 10:1 ratio of firefly to Renilla plasmid is a good starting point.

  • Add the transfection complexes to the cells and incubate for 24 hours.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.[2]

  • (Optional) If studying ligand-driven Wnt signaling, add Wnt3a conditioned media or purified Wnt3a to the appropriate wells.

  • Carefully remove the transfection medium and replace it with the medium containing the different concentrations of this compound (and Wnt agonist, if applicable).

  • Incubate for 18-24 hours.[1]

Day 4: Cell Lysis and Luciferase Measurement

  • Visually inspect the cells for any signs of toxicity from the compound treatment.

  • Wash the cells once with PBS.

  • Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.[9][10]

  • Follow the manufacturer's protocol for the dual-luciferase assay.[9] Typically, this involves adding the firefly luciferase substrate and measuring the luminescence, followed by the addition of the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase for the second measurement.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Normalization: For each well, divide the firefly luciferase activity by the Renilla luciferase activity to obtain the relative luciferase units (RLU). This normalizes for differences in transfection efficiency and cell number.

  • Calculate Fold Change: For Wnt-stimulated conditions, divide the RLU of each sample by the RLU of the unstimulated vehicle control to determine the fold induction of reporter activity.

  • Determine IC50: To calculate the IC50 of this compound, plot the normalized luciferase activity against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and determine the IC50 value.

Controls for a Robust Assay

  • Vehicle Control: Cells treated with the same concentration of DMSO used for the highest this compound concentration.

  • Unstimulated Control: Cells not treated with a Wnt agonist to determine the basal level of pathway activity.

  • Positive Control: Cells treated with a known Wnt agonist (e.g., Wnt3a) to confirm pathway activation.

  • Negative Reporter Control: Cells transfected with the FOPFlash plasmid to ensure that the observed reporter activity is specific to TCF/LEF-mediated transcription.

  • Cell Viability Assay: Perform a parallel assay (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in luciferase activity is not due to this compound-induced cytotoxicity.[2]

Troubleshooting

ProblemPossible CauseSolution
Low Luciferase SignalLow transfection efficiency, low reporter expression, insufficient cell number.Optimize transfection protocol, use a stronger promoter for the reporter, increase cell seeding density.
High VariabilityInconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure uniform cell suspension, use calibrated pipettes, avoid using the outer wells of the plate.
No Inhibition by this compoundCell line is not responsive to Wnt signaling or this compound, incorrect compound concentration, inactive compound.Use a validated Wnt-responsive cell line, verify the concentration and activity of the this compound stock.
Inhibition Observed in FOPFlash ControlOff-target effects of this compound, cytotoxicity.Perform a cell viability assay, test a wider range of concentrations.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the Wnt/β-catenin signaling pathway in a quantitative and reproducible manner using luciferase reporter assays.

References

Application Notes and Protocols: Western Blot Analysis of AXIN1/2 Following G007-LK Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Western blot analysis of AXIN1 and AXIN2 protein levels in response to treatment with G007-LK, a potent and selective tankyrase inhibitor. The provided protocols and data summaries are intended to assist researchers in cell biology, cancer research, and drug development in investigating the effects of tankyrase inhibition on the Wnt/β-catenin signaling pathway.

Introduction

This compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[1][2][3] Tankyrases mediate the poly(ADP-ribosyl)ation of AXIN proteins, marking them for ubiquitination and subsequent proteasomal degradation.[4] By inhibiting tankyrase activity, this compound prevents AXIN degradation, leading to the stabilization and accumulation of AXIN1 and AXIN2.[1][5] These two isoforms are key components of the β-catenin destruction complex, which phosphorylates β-catenin, targeting it for degradation and thereby suppressing Wnt signaling.[6][7] Dysregulation of the Wnt pathway is a hallmark of various cancers, particularly colorectal cancer, making tankyrase inhibitors like this compound promising therapeutic agents.[2][8]

Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the changes in AXIN1 and AXIN2 protein levels. This document outlines the necessary protocols and presents expected quantitative outcomes based on published studies.

Data Presentation

The following tables summarize the quantitative changes in AXIN1 and AXIN2 protein levels observed in different cell lines and conditions following this compound treatment, as determined by Western blot analysis.

Table 1: this compound-Mediated Changes in AXIN1 Protein Levels

Cell LineThis compound ConcentrationTreatment DurationFold Increase in AXIN1Reference
SW480Not specified24 hours~2-3 fold[9]
Glioma Stem Cell (GSC) Cultures500 nM72 hoursMarked Increase[5]
B16-F101 µM24 hoursStabilization Observed[10]
SW480 WTNot specifiedNot specified~2-fold[11]

Table 2: this compound-Mediated Changes in AXIN2 Protein Levels

Cell LineThis compound ConcentrationTreatment DurationFold Increase in AXIN2Reference
SW480Not specified6 hoursSubstantial Increase[12]
SW480Not specified24 hours~15-20 fold[9]
SW480 WTNot specifiedNot specified~6-10 fold[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound within the Wnt signaling pathway and the general workflow for Western blot analysis.

Wnt_Signaling_Pathway cluster_without_G007_LK Wnt Pathway (Active) cluster_with_G007_LK Wnt Pathway with this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP5_6 LRP5/6 TNKS Tankyrase Dvl->TNKS activates AXIN_pool AXIN1/2 TNKS->AXIN_pool PARylates Ub Ubiquitin AXIN_pool->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation beta_catenin_active β-catenin (Active) TCF_LEF TCF/LEF beta_catenin_active->TCF_LEF translocates to Target_Genes Wnt Target Genes (e.g., AXIN2) TCF_LEF->Target_Genes activates Nucleus Nucleus G007_LK This compound TNKS_inhibited Tankyrase G007_LK->TNKS_inhibited inhibits Destruction_Complex Destruction Complex (AXIN1/2, APC, GSK3β) TNKS_inhibited->Destruction_Complex AXIN stabilizes beta_catenin_inactive β-catenin (p) Destruction_Complex->beta_catenin_inactive phosphorylates Proteasome_2 Proteasome beta_catenin_inactive->Proteasome_2 Degradation

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-AXIN1 or anti-AXIN2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: General workflow for Western blot analysis of AXIN proteins.

Experimental Protocols

The following is a detailed protocol for performing Western blot analysis to measure AXIN1 and AXIN2 protein levels after this compound treatment. This protocol is a composite based on standard laboratory procedures and information inferred from the provided search results.

1. Cell Culture and this compound Treatment a. Culture your cell line of choice (e.g., SW480, COLO-320DM) in the appropriate growth medium and conditions until they reach approximately 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat the cells with the desired concentration of this compound (e.g., 500 nM) or an equivalent volume of DMSO as a vehicle control. d. Incubate the cells for the desired time period (e.g., 6, 24, or 72 hours).

2. Protein Extraction a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant containing the total protein extract and transfer it to a new tube.

3. Protein Quantification a. Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

4. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8-10%). Also, load a molecular weight marker. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody specific for AXIN1 or AXIN2, diluted in the blocking buffer, overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a digital imaging system. d. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH, β-actin, or α-tubulin. e. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the AXIN1 or AXIN2 band to the corresponding loading control band.

Conclusion

The use of this compound provides a valuable tool for studying the role of tankyrase and the Wnt/β-catenin signaling pathway in various biological contexts. The protocols and data presented here offer a framework for the reliable and reproducible Western blot analysis of AXIN1 and AXIN2, key downstream targets of this compound. Consistent with published findings, treatment with this compound is expected to lead to a significant, time-dependent accumulation of both AXIN1 and AXIN2 proteins, with a more pronounced effect typically observed for AXIN2.[9] This stabilization of AXIN proteins is a direct indicator of tankyrase inhibition and the subsequent suppression of Wnt/β-catenin signaling.

References

Application Notes: G007-LK in Colorectal Cancer (CRC) Colony Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2] In many colorectal cancers (CRCs), mutations in genes such as Adenomatous Polyposis Coli (APC) lead to the aberrant activation of this pathway, promoting tumor growth and proliferation.[3][4] this compound functions by preventing the poly(ADP-ribosyl)ation-dependent degradation of AXIN proteins, key components of the β-catenin destruction complex.[3][4] This stabilization of AXIN leads to the enhanced degradation of β-catenin, thereby inhibiting Wnt signaling and suppressing the growth of APC-mutant CRC cells.[3][5] The colony formation assay is a well-established in vitro method to assess the long-term proliferative capacity and survival of cancer cells following treatment with therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in colony formation assays with CRC cells.

Mechanism of Action of this compound in CRC Cells

This compound is a tankyrase inhibitor with IC50 values of 46 nM and 25 nM for TNKS1 and TNKS2, respectively.[1][2] Its primary mechanism of action in CRC cells involves the modulation of the Wnt/β-catenin signaling pathway.

Key Steps in the this compound Signaling Pathway:

  • Tankyrase Inhibition: this compound binds to the adenosine site of the tankyrase catalytic domain, inhibiting its enzymatic activity.[6]

  • AXIN Stabilization: By inhibiting tankyrase, this compound prevents the PARsylation of AXIN1 and AXIN2, leading to their stabilization and accumulation within the cell.[3][7]

  • β-catenin Degradation: The stabilized AXIN proteins enhance the formation and activity of the β-catenin destruction complex, which also includes APC, GSK3β, and CK1α. This complex facilitates the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin.

  • Inhibition of Wnt Target Gene Expression: The reduction in nuclear β-catenin levels leads to the decreased transcription of Wnt target genes that are critical for cell proliferation and survival, such as c-MYC and Cyclin D1.[7]

  • Suppression of Colony Formation: The inhibition of proliferative signaling pathways ultimately results in a reduced ability of CRC cells to form colonies, indicating a loss of clonogenic survival.[3][4]

G007_LK_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway TNKS Tankyrase (TNKS1/2) AXIN AXIN1/2 TNKS->AXIN PARsylation & Degradation G007LK This compound G007LK->TNKS Inhibits DestructionComplex β-catenin Destruction Complex (APC, GSK3β, CK1α) AXIN->DestructionComplex Stabilizes beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Wnt Target Genes (c-MYC, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription Proliferation Cell Proliferation & Colony Formation TargetGenes->Proliferation Promotes Colony_Formation_Assay_Workflow start Start cell_prep Prepare Single Cell Suspension (Trypsinization & Counting) start->cell_prep seeding Seed Cells in Multi-well Plates (e.g., 500 cells/well) cell_prep->seeding adherence Allow Cells to Adhere (24 hours) seeding->adherence treatment Treat with this compound (and DMSO vehicle control) adherence->treatment incubation Incubate for 10-17 Days (Change medium with fresh compound every 3 days) treatment->incubation fixation Fix Colonies (4% PFA) incubation->fixation staining Stain Colonies (Crystal Violet) fixation->staining wash Wash and Air Dry Plates staining->wash quantification Quantify Colonies (Image and count colonies >50 cells) wash->quantification end End quantification->end

References

Application Notes and Protocols for G007-LK in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of G007-LK, a potent and selective tankyrase inhibitor, for in vivo studies using mouse models. The protocols are based on established preclinical research and are intended to guide the user in designing and executing robust experiments.

This compound is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting tankyrases, this compound prevents the degradation of AXIN proteins, leading to the destabilization of β-catenin and subsequent downregulation of Wnt target genes.[1] This mechanism of action makes this compound a valuable tool for investigating the role of Wnt signaling in various physiological and pathological processes, particularly in cancer biology.

Data Presentation: this compound Dosage and Administration in Mouse Models

The following tables summarize the quantitative data from various in vivo studies utilizing this compound in mouse models.

Table 1: this compound Dosage and Efficacy in Oncology Mouse Models
Mouse ModelCancer TypeAdministration RouteDosageTreatment ScheduleKey Findings
COLO-320DM XenograftColorectal CancerIntraperitoneal (i.p.)20 mg/kgTwice daily61% tumor growth inhibition; stabilization of AXIN1/2, decreased β-catenin.[1]
COLO-320DM XenograftColorectal CancerIntraperitoneal (i.p.)40 mg/kgOnce daily48% tumor growth inhibition.
Genetically Engineered Apc Mutant ModelColorectal CancerIntraperitoneal (i.p.)Not specifiedNot specifiedPrevention or slowing of adenoma formation.
B16-F10 Syngeneic ModelMelanomaDietNot specified4 daysReduced WNT/β-catenin signaling in tumors.[4]
Table 2: this compound in Non-Oncology and Toxicology Mouse Models
Mouse ModelStudy TypeAdministration RouteDosageTreatment ScheduleKey Findings
CD-1 MiceToxicologyIntraperitoneal (i.p.)60 and 100 mg/kgOnce daily for 14 daysTolerability assessment.[5]
Lgr5-EGFP-Ires-CreERT2;R26R-Confetti MiceIntestinal Stem Cell HomeostasisOral Gavage10 mg/kgDailyReduced lineage tracing from LGR5+ stem cells.[6]
Lgr5-EGFP-Ires-CreERT2;R26R-Confetti MiceIntestinal Stem Cell HomeostasisEnriched Chow100 mg/kg in chowAd libitum for up to 3 weeksReversible silencing of LGR5+ intestinal stem cells without altering tissue morphology.[6][7]
db/db MiceDiabetesIntraperitoneal (i.p.)30 mg/kgDaily for 30 daysImproved glycemic control, reduced blood glucose levels.[8]
db/db MiceMetabolic DisorderEnriched ChowNot specified15 weeksAttenuated weight gain and hepatic steatosis.[9]
Table 3: Pharmacokinetic Parameters of this compound in Mice
Mouse StrainAdministration RouteDoseKey Pharmacokinetic Parameters
CD-1 MiceIntravenous (i.v.)1 mg/kgSystemic exposure measurement.
CD-1 MiceIntraperitoneal (i.p.)5 mg/kgSystemic exposure measurement.
Female MiceNot specifiedNot specifiedOral bioavailability of 76%, half-life (t1/2) of 2.6 hours.[4]
ICR MiceEnriched Chow100 mg/kg in chowStudy to address pharmacokinetic properties.[6]

Experimental Protocols

Protocol 1: Antitumor Efficacy Assessment in a Colorectal Cancer Xenograft Model

This protocol is adapted from studies using the COLO-320DM human colorectal cancer cell line.[1][5]

1. Cell Culture and Xenograft Implantation:

  • Culture COLO-320DM cells in appropriate media until they reach the desired confluence.
  • Harvest and resuspend the cells in a suitable matrix (e.g., Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.
  • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID).
  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

2. Animal Grouping and Treatment:

  • Randomize mice into treatment and control groups (n=10 per group).
  • Vehicle Control: Prepare the vehicle solution used for this compound formulation. A common vehicle for intraperitoneal injection is a mixture of 15% DMSO, 17.5% Cremophor EL, 8.75% ethanol, 8.75% Miglyol 810N, and 50% PBS.[5]
  • This compound Treatment: Prepare this compound in the vehicle at the desired concentration (e.g., 20 mg/kg for twice-daily administration or 40 mg/kg for once-daily administration).
  • Administer the vehicle or this compound solution intraperitoneally according to the chosen schedule.

3. Monitoring and Endpoint:

  • Measure tumor volume and mouse body weight 2-3 times per week.
  • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
  • At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic analysis (e.g., Western blot for AXIN1, β-catenin; qPCR for Wnt target genes).

Protocol 2: Evaluation of this compound on Intestinal Stem Cell Homeostasis

This protocol is based on studies investigating the effect of this compound on LGR5+ intestinal stem cells.[6]

1. Animal Model:

  • Utilize Lgr5-EGFP-Ires-CreERT2;R26R-Confetti or similar lineage-tracing mouse models.

2. This compound Administration via Enriched Chow:

  • Prepare a diet containing this compound at a concentration of 100 mg per kg of chow.
  • Provide the this compound-enriched chow or control chow (without the compound) to the mice ad libitum.
  • The treatment can be initiated before or after the induction of lineage tracing.

3. Lineage Tracing Induction:

  • Administer tamoxifen to the mice to induce Cre-recombinase activity and initiate lineage tracing from LGR5+ cells.

4. Sample Collection and Analysis:

  • After the treatment period (e.g., 9 or 21 days), euthanize the mice and collect intestinal tissues (e.g., duodenum).
  • Perform histological analysis to assess tissue morphology.
  • Use fluorescence microscopy to visualize and quantify the lineage-traced cells.
  • Incorporate BrdU labeling to assess cell proliferation within the intestinal crypts.

Mandatory Visualizations

This compound Mechanism of Action in the Wnt/β-Catenin Pathway

G007_LK_Mechanism cluster_Wnt_On Wnt Signaling Active (No this compound) cluster_Wnt_Off This compound Inhibition of Wnt Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin_cyt β-catenin GSK3b->beta_catenin_cyt Phosphorylation APC APC APC->beta_catenin_cyt Axin AXIN Axin->beta_catenin_cyt PARs PARsylation Axin->PARs CK1 CK1α CK1->beta_catenin_cyt beta_catenin_nuc β-catenin beta_catenin_cyt->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription TNKS Tankyrase TNKS->Axin PARsylates Ub Ubiquitination PARs->Ub Proteasome Proteasomal Degradation Ub->Proteasome G007LK This compound TNKS_inhibited Tankyrase G007LK->TNKS_inhibited Axin_stabilized AXIN Stabilized TNKS_inhibited->Axin_stabilized beta_catenin_degraded β-catenin Degraded Axin_stabilized->beta_catenin_degraded Promotes Degradation Wnt_Genes_Off Wnt Target Gene Transcription OFF beta_catenin_degraded->Wnt_Genes_Off

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Study Endpoint monitoring->endpoint analysis Tumor Harvesting and Pharmacodynamic Analysis endpoint->analysis

Caption: General workflow for an in vivo xenograft efficacy study.

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Following G007-LK Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1] Dysregulation of the Wnt pathway is a critical factor in the development and progression of various cancers, making tankyrase an attractive therapeutic target. This compound exerts its effects by stabilizing AXIN1/2, components of the β-catenin destruction complex, which leads to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[1] Beyond the Wnt pathway, this compound has also been shown to modulate the Hippo-YAP and PI3K/AKT signaling cascades, both of which are crucial for cell proliferation and survival. These effects on key signaling pathways ultimately lead to cell cycle arrest and inhibition of tumor growth. This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

Exposure to this compound alters the distribution of cells within the different phases of the cell cycle. The following table summarizes the quantitative effects of this compound on the cell cycle of two colorectal cancer cell lines.

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
COLO-320DMControl (DMSO)Not ReportedNot Reported24%[1][2]
COLO-320DMThis compound (0.2 µM)Not ReportedNot Reported12%[1][2]
HCT-15Control (DMSO)Not Reported28%Not Reported[1][2]
HCT-15This compound (0.2 µM)Not Reported18%Not Reported[1][2]
ABC-1Control (DMSO)Not ReportedNot ReportedNot Reported[3]
ABC-1This compound (1 µM, 72h)Significant G1 arrestNot ReportedNot Reported[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for analyzing its effects on the cell cycle.

G007_LK_Wnt_Pathway cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->GSK3b Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates G007_LK This compound TNKS1_2 Tankyrase 1/2 G007_LK->TNKS1_2 TNKS1_2->Axin promotes degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->Target_Genes activates Wnt Wnt Wnt->Frizzled binds

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

G007_LK_Hippo_PI3K_Pathways cluster_hippo Hippo-YAP Pathway cluster_pi3k PI3K/AKT Pathway cluster_cell_cycle Cell Cycle Regulation G007_LK This compound TNKS1_2_hippo Tankyrase 1/2 G007_LK->TNKS1_2_hippo inhibits PI3K PI3K G007_LK->PI3K inhibits (context-dependent) AMOT AMOT TNKS1_2_hippo->AMOT promotes degradation YAP YAP AMOT->YAP sequesters in cytoplasm YAP_nuc YAP (Nucleus) YAP->YAP_nuc translocates TEAD TEAD YAP_nuc->TEAD Hippo_Target_Genes Target Gene Expression (e.g., CTGF, Cyr61) TEAD->Hippo_Target_Genes Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) Hippo_Target_Genes->Cell_Cycle_Arrest AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Progression_pi3k Cell Cycle Progression mTOR->Cell_Cycle_Progression_pi3k Cell_Cycle_Progression_pi3k->Cell_Cycle_Arrest

Caption: this compound also impacts Hippo-YAP and PI3K/AKT pathways, leading to cell cycle arrest.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., COLO-320DM, HCT-15) start->cell_culture treatment Treatment with this compound (and DMSO control) cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fixation (e.g., 70% Ethanol) harvest->fixation staining Staining with Propidium Iodide (PI) and RNase A fixation->staining flow_cytometry Flow Cytometry Acquisition staining->flow_cytometry analysis Data Analysis (Cell Cycle Modeling) flow_cytometry->analysis end End analysis->end

Caption: Experimental workflow for cell cycle analysis after this compound exposure.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing cell cycle distribution in cultured cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cell Lines: e.g., COLO-320DM, HCT-15, or other cancer cell lines of interest.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 for COLO-320DM and HCT-15).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C or -80°C.

  • Dimethyl Sulfoxide (DMSO): Vehicle control.

  • 70% Ethanol: Prepared with ice-cold PBS.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow Cytometry Tubes

  • Centrifuge

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: a. Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. b. Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment. c. Once cells have reached the desired confluency, treat them with the desired concentrations of this compound (e.g., 0.1 µM, 0.2 µM, 1 µM) or with an equivalent volume of DMSO as a vehicle control. d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation: a. After the incubation period, collect the culture medium (which may contain detached, apoptotic cells). b. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. c. Combine the detached cells with the collected medium from step 2a. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Discard the supernatant and wash the cell pellet once with ice-cold PBS. f. Resuspend the cell pellet in 500 µL of ice-cold PBS. g. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. h. Incubate the cells for at least 2 hours at -20°C. For longer storage, cells can be kept at -20°C for several weeks.

  • Propidium Iodide Staining: a. Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells. b. Carefully decant the ethanol without disturbing the cell pellet. c. Wash the cells once with 1 mL of PBS and centrifuge again. d. Resuspend the cell pellet in 500 µL of PI staining solution. e. Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

  • Flow Cytometry Analysis: a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer. c. Use a laser and filter combination appropriate for PI detection (e.g., excitation at 488 nm and emission detection at >610 nm). d. Collect data for at least 10,000-20,000 events per sample. e. Use a linear scale for the PI fluorescence channel. f. Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. g. Use a pulse-width or pulse-area parameter against the PI fluorescence to exclude doublets and aggregates.

  • Data Analysis: a. Generate a histogram of PI fluorescence intensity for the single-cell population. b. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. c. Compare the cell cycle distribution of this compound-treated cells to the DMSO-treated control cells.

This compound is a promising anti-cancer agent that impacts cell proliferation by inducing cell cycle arrest. The provided protocol offers a robust method for quantifying the effects of this compound on the cell cycle using flow cytometry. The data generated from this analysis can provide valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent in various cancers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing G007-LK Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of G007-LK, a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that selectively targets Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family.[1][2][3] Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway.[1][4] this compound prevents the poly(ADP-ribosyl)ation of AXIN1/2, which leads to the stabilization of the β-catenin destruction complex. This complex then targets β-catenin for proteasomal degradation, reducing its nuclear accumulation and downstream gene transcription that drives cancer cell proliferation.[1][5]

Q2: Which cancer cell lines are sensitive to this compound?

This compound has shown efficacy in a variety of cancer cell lines, particularly those with a dependency on the Wnt/β-catenin signaling pathway. Sensitivity is often observed in colorectal cancer (CRC) cell lines with mutations in the Adenomatous Polyposis Coli (APC) gene.[4][6]

Cell LineCancer TypeNoted SensitivityReference
COLO-320DMColorectal CancerHigh[1][4]
SW403Colorectal CancerModerate[7]
UO-31Renal CancerHigh (GI50 < 200 nM)[8]
OVCAR-4Ovarian CancerHigh (GI50 < 200 nM)[8]
ABC-1Non-Small-Cell Lung CancerHigh (GI50 < 200 nM)[8]
VariousHepatocellular CarcinomaDose-dependent inhibition[2][7]
VariousGlioma Stem CellsAttenuates proliferation[5]

A broader screen of 537 tumor cell lines identified that over 20% of cell lines from the kidney, ovary, stomach, liver, pancreas, and lung showed sensitivity to this compound (GI50 values < 1 μM).[8]

Q3: What are the recommended starting concentrations for in vitro experiments?

The optimal concentration of this compound is cell line-dependent. Based on published data, a good starting point for dose-response experiments is a range from 10 nM to 10 µM.

Assay TypeRecommended Concentration RangeKey Considerations
Cell Viability (e.g., MTS, MTT)10 nM - 10 µMDetermine GI50/IC50 over 48-96 hours.
Colony Formation50 nM - 500 nMLonger-term assay (7-14 days), may require lower concentrations.
Western Blot (Target Engagement)100 nM - 1 µMAssess AXIN1/2 stabilization and β-catenin reduction after 24-48 hours.
Wnt/β-catenin Reporter Assay10 nM - 1 µMMeasure inhibition of TCF/LEF-driven luciferase expression.

Biochemically, this compound has an IC50 of 46 nM for TNKS1 and 25 nM for TNKS2, with a cellular IC50 of approximately 50 nM.[2][3] For initial screening, concentrations around the cellular IC50 are a logical starting point.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[2]

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Problem 1: No significant inhibition of cell proliferation is observed.

  • Possible Cause 1: Cell line is resistant. The cell line may not be dependent on the Wnt/β-catenin pathway for its proliferation.

    • Solution: Screen a panel of cell lines, including a known sensitive control like COLO-320DM.[6] Consider investigating the mutation status of key Wnt pathway genes (e.g., APC, β-catenin) in your cell line.

  • Possible Cause 2: Suboptimal drug concentration or incubation time. The concentrations used may be too low, or the incubation time may be too short to elicit a response.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 20 µM) and extend the incubation time (e.g., 72 or 96 hours).[2]

  • Possible Cause 3: this compound degradation. Improper storage or handling may have led to the degradation of the compound.

    • Solution: Prepare a fresh stock solution of this compound and ensure proper storage conditions.

Problem 2: High levels of cell death observed even at low concentrations.

  • Possible Cause 1: Off-target effects or cellular toxicity. While this compound is selective, high concentrations can lead to off-target effects or general toxicity.[7]

    • Solution: Lower the concentration range in your experiments. Focus on concentrations at or slightly above the known cellular IC50 (around 50 nM).[3]

  • Possible Cause 2: Solvent toxicity. The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.

    • Solution: Ensure the final DMSO concentration is kept constant across all treatments (including vehicle control) and is at a non-toxic level (ideally ≤ 0.1%).

Problem 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in cell culture conditions. Factors such as cell passage number, confluency at the time of treatment, and media composition can affect experimental outcomes.

    • Solution: Standardize your cell culture and experimental protocols. Use cells within a consistent passage number range and seed them at a consistent density.

  • Possible Cause 2: Instability of this compound in media. The compound may degrade in the culture medium over long incubation periods.

    • Solution: For long-term experiments like colony formation assays, replenish the media with freshly diluted this compound every 2-3 days.[1]

Experimental Protocols

Protocol 1: Cell Viability/Growth Inhibition (MTS) Assay

This protocol is for determining the 50% growth inhibition (GI50) concentration of this compound.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. A common concentration range to test is 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.

  • Incubation:

    • Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the GI50 value.

Protocol 2: Western Blot for Target Engagement

This protocol is to verify that this compound is engaging its target in the Wnt/β-catenin pathway.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for 24 hours.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-AXIN1

      • Anti-AXIN2

      • Anti-β-catenin (total)

      • Anti-Active-β-catenin (non-phosphorylated)

      • Anti-GAPDH or Anti-β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Expected Outcome: this compound treatment should lead to an increase in AXIN1 and AXIN2 protein levels and a decrease in total and active β-catenin levels compared to the vehicle control.[1][4]

Visualizations

G007_LK_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled AXIN AXIN1/2 Dishevelled->AXIN inhibits GSK3B GSK3β BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates CK1 CK1 CK1->BetaCatenin phosphorylates APC APC APC->BetaCatenin AXIN->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates TNKS Tankyrase 1/2 TNKS->AXIN PARylates for degradation G007LK This compound G007LK->TNKS inhibits TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates

Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.

Experimental_Workflow cluster_validation Mechanism Validation start Start: Optimize this compound Concentration seed_cells 1. Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells 2. Treat with this compound Dose Range (e.g., 10 nM - 10 µM) + Vehicle Control seed_cells->treat_cells incubate 3. Incubate for 48-96 hours treat_cells->incubate viability_assay 4. Perform Cell Viability Assay (e.g., MTS, MTT) incubate->viability_assay read_plate 5. Measure Absorbance viability_assay->read_plate analyze_data 6. Analyze Data & Calculate GI50 read_plate->analyze_data decision GI50 Determined? analyze_data->decision decision->treat_cells No, adjust range western_blot 7a. Western Blot for AXIN1/2 & β-catenin decision->western_blot Yes reporter_assay 7b. Wnt Reporter Assay decision->reporter_assay Yes end End: Optimal Concentration Identified western_blot->end reporter_assay->end

Caption: Workflow for determining the optimal this compound concentration and validating its mechanism.

References

Interpreting off-target effects of G007-LK in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and manage the off-target effects of G007-LK, a potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the catalytic PARP domain of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1][2] By inhibiting these enzymes, this compound prevents the poly-ADP-ribosylation (PARsylation) of AXIN, a key component of the β-catenin destruction complex.[1][3] This leads to the stabilization of AXIN, which in turn promotes the degradation of β-catenin.[1] The ultimate on-target effect is the downregulation of the Wnt/β-catenin signaling pathway.[1][3]

Q2: I'm observing a phenotype inconsistent with Wnt/β-catenin pathway inhibition. Could this be an off-target effect?

While this compound is highly selective for TNKS1/2, off-target effects are possible, particularly at high concentrations.[4] Studies have shown that in certain contexts, this compound can influence other signaling pathways, including:

  • Hippo Signaling: Tankyrases are known to be involved in the Hippo signaling pathway.[2]

  • PI3K/AKT Signaling: In some cancer cell lines, this compound has been shown to inhibit PI3K/AKT signaling.[4]

  • YAP Signaling: this compound can target YAP signaling by promoting the inactivation of the transcriptional co-activator YAP.[4]

If you observe unexpected phenotypes, it is crucial to perform control experiments to distinguish between on-target and potential off-target effects. See the troubleshooting guide below for more details.

Q3: What is the recommended concentration range for this compound to maintain selectivity?

The optimal concentration depends on the cell type and experimental duration. However, based on published data, a concentration range of 50 nM to 1 µM is often effective for inhibiting Wnt signaling while minimizing off-target effects in many cell lines.[1][4] Exceeding 1 µM may increase the likelihood of engaging off-target kinases or other proteins.[4]

Q4: Are there known issues with this compound toxicity in vivo?

High doses of tankyrase inhibitors, including this compound, can lead to intestinal toxicity.[3][5] This is an on-target effect due to the importance of Wnt signaling in maintaining intestinal stem cell proliferation.[5][6] However, studies in mice have shown that this compound can be well-tolerated at effective doses, inhibiting Wnt signaling in LGR5+ stem cells without major alterations to intestinal morphology or causing weight loss.[6] Careful dose-response studies are essential for any in vivo experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Potency of this compound

Target/AssayIC50 ValueCell Line/SystemNotes
TNKS1 (cell-free)46 nMBiochemical AssayPotent enzymatic inhibition.[1]
TNKS2 (cell-free)25 nMBiochemical AssayHigher potency against TNKS2.[1]
Wnt/β-catenin Pathway50 nMHEK293 Reporter AssayDemonstrates cellular pathway inhibition.[1]
Colorectal Cancer Organoids80 nMOrganoid Growth AssayEffective in a 3D culture model.[1]

Table 2: Cellular Growth Inhibition by this compound

Cell LineGI25 (25% Growth Inhibition)GI50 (50% Growth Inhibition)Cancer Type
Various> 1 µM (84% of lines)Not reachedMultiple
Sensitive Lines< 1 µM (16% of lines)Not reachedKidney, Ovary, Stomach, etc.[4]
Highly Sensitive LinesNot specified< 1 µM (1.9% of lines)Multiple[4]

Visual Guides and Workflows

Wnt/β-catenin Signaling Pathway and this compound Intervention

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_tnks Tankyrase Action cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Frizzled->Destruction_Complex Inactivates LRP5_6 LRP5/6 Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Axin_PAR PARsylated Axin Destruction_Complex->Axin_PAR Proteasome Proteasome Beta_Catenin->Proteasome Degraded Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TNKS TNKS1/2 TNKS->Destruction_Complex PARsylates Axin G007_LK This compound G007_LK->TNKS Inhibits Axin_PAR->Proteasome Axin Degraded TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF_LEF->Target_Genes Activates Transcription

Caption: On-target mechanism of this compound in the Wnt/β-catenin pathway.

Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting_Workflow start Unexpected Phenotype Observed with this compound Treatment c1 Perform Dose-Response Curve: Test concentrations from 10 nM to 10 µM start->c1 q1 Is the phenotype dose-dependent? q2 Does phenotype persist at low concentrations (e.g., <100 nM)? q1->q2 Yes res2 Potential Off-Target Effect: Occurs only at high, less selective concentrations. q1->res2 No (High conc. only) c1->q1 res1 Likely On-Target Effect: Phenotype is highly sensitive to TNKS inhibition. q2->res1 Yes c2 Validate with Controls: 1. Use a structurally different TNKS inhibitor (e.g., XAV939). 2. Use a negative control compound. q2->c2 No q3 Is the phenotype replicated with other TNKS inhibitors? c2->q3 res3 Confirmed On-Target Effect: Phenotype is specific to Tankyrase inhibition. q3->res3 Yes res4 Confirmed Off-Target Effect of this compound: Phenotype is specific to the compound's structure. q3->res4 No

Caption: A step-by-step guide to troubleshoot unexpected experimental results.

Experimental Protocols

Protocol 1: Western Blot for Wnt Pathway Markers

This protocol is used to confirm the on-target activity of this compound by measuring protein levels of Axin and β-catenin.

1. Cell Treatment:

  • Seed cells (e.g., COLO-320DM, HEK293) in 6-well plates and allow them to adhere overnight.

  • Treat cells with a dose-response of this compound (e.g., 0, 50 nM, 100 nM, 500 nM, 1 µM) or a DMSO vehicle control for 24 hours.[1]

2. Lysate Preparation:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Transfer:

  • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.

  • Run the gel until adequate separation is achieved.

  • Transfer proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-Axin1, anti-Axin2, anti-β-catenin, anti-GAPDH as a loading control).

  • Wash the membrane 3x with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash 3x with TBST.

  • Visualize bands using an ECL substrate and an imaging system.

Expected Outcome: With increasing this compound concentration, you should observe an increase in Axin1/2 protein levels and a corresponding decrease in total β-catenin levels.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is used to verify that this compound directly binds to TNKS1/2 in a cellular context, which can help rule out indirect effects.

1. Cell Treatment:

  • Culture cells to ~80% confluency in a T175 flask.

  • Treat the cell suspension with this compound (e.g., 1 µM) or a DMSO vehicle control for 1 hour at 37°C.

2. Heating and Lysis:

  • Aliquot the treated cell suspension into PCR tubes.

  • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

3. Separation of Soluble and Precipitated Fractions:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the soluble protein fraction.

4. Protein Analysis:

  • Analyze the soluble fractions by Western blot using an anti-TNKS1/2 antibody.

Expected Outcome: In the this compound-treated samples, TNKS1/2 should remain soluble at higher temperatures compared to the DMSO control. This "thermal shift" indicates that the drug has bound to and stabilized the target protein.

References

Technical Support Center: G007-LK Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the efficacy of the tankyrase inhibitor, G007-LK, in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2)[1][2][3]. Tankyrases are enzymes that poly-ADP-ribosylate (PARylate) AXIN1 and AXIN2, which are key components of the β-catenin destruction complex[4][5]. This PARsylation leads to the ubiquitination and proteasomal degradation of AXIN proteins[4]. By inhibiting tankyrases, this compound prevents AXIN degradation, leading to the stabilization of the β-catenin destruction complex[1][6]. This, in turn, promotes the degradation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers[1][6][7]. This compound has also been shown to affect the Hippo signaling pathway by stabilizing angiomotin (AMOT) family proteins[8][9].

Q2: In which cancer models has this compound shown efficacy?

This compound has demonstrated anti-tumor efficacy in various preclinical models, particularly in cancers with aberrant Wnt/β-catenin signaling. These include:

  • Colorectal cancer (CRC): this compound has shown efficacy in APC-mutant CRC xenograft models, such as COLO-320DM[1][6].

  • Glioblastoma: It has been shown to reduce the proliferation and sphere formation of glioma stem cells (GSCs)[8].

  • Hepatocellular carcinoma (HCC): this compound can suppress the growth of HCC cells[2].

  • Melanoma: It has been suggested that this compound can sensitize melanoma to immune checkpoint blockade[4].

Q3: What is a typical starting dose and administration route for this compound in mice?

Based on published studies, a common starting point for this compound administration in xenograft models is 20 mg/kg, administered intraperitoneally (i.p.) twice daily [1][6]. However, the optimal dose and route can vary depending on the xenograft model and the vehicle used. Oral administration, either by gavage or in enriched chow, has also been reported[2][10][11].

Troubleshooting Guide

Issue: Suboptimal or No Tumor Growth Inhibition

If you are observing lower-than-expected efficacy with this compound in your xenograft model, consider the following troubleshooting steps:

1. Verification of Wnt/β-catenin Pathway Activation in Your Xenograft Model:

  • Problem: The efficacy of this compound is highly dependent on the activation of the Wnt/β-catenin pathway in the cancer cells[6][12]. Your chosen cell line for the xenograft may not have a constitutively active Wnt pathway.

  • Solution:

    • Western Blot Analysis: Before initiating your in vivo study, perform a western blot on your cell line to check for the expression of key Wnt pathway proteins. Look for high levels of nuclear β-catenin and low levels of AXIN1/2.

    • Reporter Assays: Utilize a TCF/LEF luciferase reporter assay in your cell line to functionally confirm Wnt pathway activity.

    • Cell Line Selection: If your current cell line shows low Wnt pathway activation, consider switching to a cell line known to be sensitive to tankyrase inhibitors, such as COLO-320DM (APC-mutant colorectal cancer)[1][6].

2. Optimization of this compound Dosing and Formulation:

  • Problem: Inadequate drug exposure at the tumor site can lead to poor efficacy. This could be due to suboptimal dosing, administration route, or issues with the formulation.

  • Solution:

    • Dose Escalation: If well-tolerated, consider a dose-escalation study. Doses up to 50 mg/kg have been used in mice[6].

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct a pilot PK/PD study to measure this compound concentration in plasma and tumor tissue over time. This will help determine if the drug is reaching the tumor at effective concentrations. A single 50 mg/kg i.p. dose of this compound has been shown to maintain plasma and tumor concentrations above 0.5 µmol/L for at least 16 hours in an HCT-15 xenograft model[6].

    • Formulation Check: this compound is soluble in DMSO, but for in vivo use, it is often formulated in a vehicle containing agents like PEG300, Cremophor EL, or corn oil to ensure solubility and bioavailability[2][6][10]. Ensure your formulation is appropriate and freshly prepared. Refer to the "Experimental Protocols" section for a sample formulation.

3. Investigation of Potential Resistance Mechanisms:

  • Problem: Some cancer cells may have intrinsic or acquired resistance to tankyrase inhibitors.

  • Solution:

    • Combination Therapy: Consider combining this compound with other targeted agents. Synergistic effects have been reported with:

      • MEK inhibitors [13]

      • PI3K/AKT inhibitors [14]

      • CDK4/6 inhibitors [13][15]

      • EGFR inhibitors in the context of YAP signaling inhibition[9]

    • Analysis of Downstream Pathways: Investigate other signaling pathways that might be compensating for the inhibition of the Wnt pathway. This compound has been shown to also impact the Hippo pathway by stabilizing AMOT proteins[8][9].

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay TypeReference
TNKS146Biochemical[1][2][3]
TNKS225Biochemical[1][2][3]
Wnt/β-catenin Signaling50Cellular (HEK293)[1][3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelDose and ScheduleAdministration RouteTumor Growth Inhibition (%)Reference
COLO-320DM20 mg/kg, twice dailyIntraperitoneal61[1][6]
COLO-320DM40 mg/kg, once dailyIntraperitoneal48[6]

Experimental Protocols

1. Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is based on formulations described in the literature[6].

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Cremophor EL

    • Miglyol 810N

    • Ethanol

    • Phosphate-buffered saline (PBS)

    • Sterile, light-protected tubes and syringes

  • Procedure:

    • Prepare the vehicle by mixing the following components in a sterile tube:

      • 15% DMSO

      • 17.5% Cremophor EL

      • 8.75% Miglyol 810N

      • 8.75% Ethanol

      • 50% PBS

    • Vortex the vehicle thoroughly to ensure a homogenous mixture.

    • Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.

    • First, dissolve the this compound powder in the DMSO component of the vehicle.

    • Gradually add the remaining vehicle components to the DMSO-G007-LK mixture while vortexing.

    • The final solution should be clear. If precipitation occurs, gentle warming and sonication may be applied.

    • Prepare the formulation fresh before each administration.

2. Xenograft Tumor Study Protocol

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID) appropriate for your chosen cell line.

  • Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel, at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).

    • Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control according to the planned dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Pharmacodynamic Analysis:

    • Collect tumor samples at various time points after the last dose.

    • Prepare tumor lysates for Western blot analysis to assess the levels of TNKS1/2, AXIN1, AXIN2, and β-catenin to confirm target engagement[1][6].

Visualizations

Signaling Pathway

G007_LK_Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP DVL Dishevelled Frizzled->DVL LRP->DVL Axin AXIN DVL->Axin inhibition GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation CK1 CK1α CK1->beta_catenin phosphorylation APC APC APC->beta_catenin Axin->beta_catenin beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p TCF_LEF TCF/LEF beta_catenin->TCF_LEF proteasome Proteasome beta_catenin_p->proteasome degradation TNKS Tankyrase 1/2 TNKS->Axin PARylation & degradation G007LK This compound G007LK->TNKS inhibition TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes transcription

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., COLO-320DM) start->cell_culture implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Groups (when tumors reach 100-200 mm³) tumor_growth->randomization treatment 5. Administer this compound or Vehicle Control randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Analysis: Tumor Weight & PK/PD monitoring->endpoint data_analysis 8. Data Analysis & Interpretation endpoint->data_analysis stop End data_analysis->stop

Caption: Experimental workflow for a this compound xenograft study.

Troubleshooting Logic

Troubleshooting_Tree start Suboptimal Efficacy Observed q1 Is Wnt pathway active in the cell line? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is drug exposure adequate? a1_yes->q2 solution1 Solution: - Perform Western blot/reporter assay - Select a Wnt-dependent cell line a1_no->solution1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Consider resistance mechanisms a2_yes->q3 solution2 Solution: - Conduct PK/PD study - Optimize dose and formulation a2_no->solution2 solution3 Solution: - Explore combination therapies (e.g., with MEK, PI3K, CDK4 inhibitors) - Investigate other signaling pathways q3->solution3

Caption: Troubleshooting decision tree for suboptimal this compound efficacy.

References

Technical Support Center: G007-LK Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for G007-LK. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results when working with the tankyrase inhibitor, this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the consistency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][2] By inhibiting these enzymes, this compound prevents the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a key component of the β-catenin destruction complex. This leads to the stabilization of AXIN, which in turn promotes the degradation of β-catenin and subsequent downregulation of the Wnt/β-catenin signaling pathway.[1]

Q2: What are the known off-target effects of this compound?

A2: this compound demonstrates high selectivity for TNKS1/2. Studies have shown no significant inhibition of PARP1 at concentrations up to 20 μM.[2] It also shows little to no inhibitory activity against a wide panel of other kinases, phosphatases, and GPCRs at a concentration of 10 µM.[3] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out and may be cell-type specific.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO.[1][4][5] For in vitro experiments, stock solutions are typically prepared in DMSO. It is recommended to aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO are reported to be stable for up to 6 months at -20°C.[5][6] For in vivo studies, various formulations have been used, including suspensions in vehicles like 10% DMSO, 60% PEG400, and 30% saline.[7]

Q4: Why do I observe different IC50 values for this compound across different cell lines?

A4: The response to this compound is known to be cell-type and context-dependent.[8] The genetic background of the cell line, particularly mutations in the Wnt/β-catenin pathway (e.g., APC mutations), can significantly influence sensitivity.[7][9] Additionally, differences in experimental conditions such as cell density, serum concentration, and assay duration can contribute to variability in IC50 values.

Troubleshooting Guide

This guide addresses common issues that can lead to variability in your this compound experiments.

Issue Potential Cause Recommended Solution
Inconsistent results between experiments 1. This compound precipitation: The compound may not be fully dissolved or may precipitate out of solution, especially in aqueous media.- Ensure the DMSO stock solution is clear before diluting into culture media. - Prepare fresh working solutions for each experiment. - Avoid high concentrations of this compound in media with low serum, as this can reduce solubility.
2. Cell passage number and health: High passage numbers can lead to genetic drift and altered phenotypes. Poor cell health can affect drug response.- Use cells within a consistent and low passage number range. - Regularly check for mycoplasma contamination. - Ensure cells are in the exponential growth phase at the time of treatment.
3. Inconsistent cell seeding density: Cell density can influence the activity of signaling pathways, including Wnt/β-catenin and Hippo.- Use a consistent cell seeding density for all experiments. - Allow cells to adhere and stabilize for a consistent period before adding this compound.
Lower than expected potency 1. Suboptimal treatment duration: The effects of this compound on cell proliferation and signaling pathways are time-dependent.- Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and endpoint. Effects on signaling can be observed within hours, while effects on cell proliferation may take several days.[7][8]
2. Presence of resistance mechanisms: Some cell lines exhibit intrinsic resistance to tankyrase inhibitors.[7]- Verify the expression and mutation status of key Wnt pathway components (e.g., APC, β-catenin) in your cell line. - Consider combination therapies to overcome resistance.[9]
High background or unexpected cellular toxicity 1. High DMSO concentration: The vehicle (DMSO) can have cytotoxic effects at higher concentrations.- Ensure the final DMSO concentration in your culture media is consistent across all conditions and typically below 0.5%.
2. On-target toxicity in normal cells: this compound can inhibit Wnt signaling in normal intestinal crypts, which may lead to toxicity at higher concentrations in vivo.[7]- For in vivo studies, carefully determine the therapeutic window through dose-response experiments.[7]

Data Summary

In Vitro Efficacy of this compound
ParameterValueCell Line/AssayReference
TNKS1 IC50 46 nMCell-free assay[1][2]
TNKS2 IC50 25 nMCell-free assay[1][2]
Wnt/β-catenin signaling IC50 ~50 nMHEK293 reporter assay[1]
Organoid growth IC50 80 nMColorectal cancer organoids[1]
Effective Concentration (Colony Formation) 200 nMCOLO-320DM, SW403[6]
In Vivo Efficacy of this compound
Animal ModelDosing RegimenTumor Growth InhibitionReference
COLO-320DM Xenograft 20 mg/kg (twice daily)61%[1][7]
COLO-320DM Xenograft 40 mg/kg (daily)48%[7]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Wnt Signaling Pathway Components
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against AXIN1, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Caption: this compound inhibits Wnt/β-catenin signaling by targeting Tankyrase.

G007_LK_Hippo_Signaling_Pathway cluster_upstream Upstream Signals (e.g., Cell Density) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Upstream Signals MST1_2 MST1/2 Upstream->MST1_2 Activation LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Cytoplasmic Sequestration AMOT AMOT AMOT->LATS1_2 Activation TNKS Tankyrase 1/2 TNKS->AMOT PARsylation G007_LK This compound G007_LK->TNKS Inhibition TEAD TEAD YAP_TAZ_nuc->TEAD Target_Genes Target Gene Expression TEAD->Target_Genes Activation

Caption: this compound modulates the Hippo signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Logic Cell_Culture 1. Cell Culture (Consistent Passage #) Seeding 2. Cell Seeding (Consistent Density) Cell_Culture->Seeding Compound_Prep 3. This compound Dilution (Freshly Prepared) Seeding->Compound_Prep Treatment 4. Cell Treatment (Include Vehicle Control) Compound_Prep->Treatment Incubation 5. Incubation (Optimal Duration) Treatment->Incubation Endpoint_Assay 6a. Endpoint Assay (e.g., MTS, Western Blot) Incubation->Endpoint_Assay Data_Acquisition 7a. Data Acquisition Endpoint_Assay->Data_Acquisition Data_Analysis 8a. Data Analysis (Normalization) Data_Acquisition->Data_Analysis Variability High Variability? Data_Analysis->Variability Check_Solubility Check Solubility Variability->Check_Solubility Yes Check_Cells Check Cell Health/ Passage Variability->Check_Cells Yes Check_Density Check Seeding Density Variability->Check_Density Yes

Caption: A logical workflow for this compound in vitro experiments.

References

G007-LK degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the tankyrase inhibitor, G007-LK. Adherence to these guidelines is crucial for ensuring the compound's efficacy and obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability, with some suppliers indicating storage at 2-8°C is also acceptable.[1][2] For optimal results, it is recommended to follow the storage temperature specified on the product's certificate of analysis. The powder is stable for up to 3 years when stored at -20°C.[1] It is also advisable to protect the compound from light.[2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[1][2] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[1] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, which can maintain stability for up to one year.[1] For shorter-term storage, -20°C is acceptable for up to one month.[1][2]

Q3: What are the known degradation pathways for this compound?

A3: Currently, there is no publicly available data detailing the specific degradation pathways or degradation products of this compound. To minimize the potential for degradation, it is critical to adhere to the recommended storage and handling procedures.

Q4: How can I tell if my this compound has degraded?

A4: A significant decrease in the compound's expected biological activity in your experiments could be an indicator of degradation. Other signs might include a visible change in the color or clarity of the stock solution. If you suspect degradation, it is recommended to use a fresh vial of the compound. For definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the compound against a reference standard.

Q5: What vehicles can be used for in vivo administration of this compound?

A5: For in vivo studies, this compound has been formulated in various vehicles. For intraperitoneal (i.p.) injection, a common vehicle is a mixture of 10% DMSO, 60% PEG400, and 30% saline.[3] Another option for i.p. administration is a formulation of 15% DMSO, 17.5% Cremophor EL, 8.75% ethanol, 8.75% Miglyol 810N, and 50% PBS.[3] For oral gavage, a vehicle consisting of 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N, and 8.75% ethanol in phosphate-buffered saline (PBS) has been used.[4] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no biological activity Compound degradation due to improper storage.Use a fresh aliquot of this compound stock solution. Ensure stock solutions are stored at -80°C for long-term storage and have not undergone multiple freeze-thaw cycles.
Inaccurate concentration of the stock solution.Verify the initial weighing of the compound and the volume of the solvent used. If possible, confirm the concentration using a spectrophotometer if the molar extinction coefficient is known.
Precipitation in stock solution Use of DMSO that has absorbed moisture.Prepare a new stock solution using fresh, anhydrous DMSO.[1] Gentle warming and sonication may help to redissolve the compound in some cases.[5]
Exceeded solubility limit.Check the solubility information provided by the supplier. Sigma-Aldrich states a solubility of 25 mg/mL in DMSO, while Selleck Chemicals indicates up to 100 mg/mL.[1][2] Do not prepare stock solutions at concentrations exceeding the recommended solubility.
Inconsistent results between experiments Instability of working solutions.Prepare fresh working dilutions for each experiment from a frozen stock. For in vivo studies, prepare the formulation on the day of administration.[5]
Freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]

Data Summary

This compound Storage Recommendations
FormatStorage TemperatureDurationSpecial Conditions
Powder -20°CUp to 3 years[1]Protect from light[2]
2-8°CShort-termCheck supplier's recommendation
Stock Solution in DMSO -80°CUp to 1 year[1]Aliquot to avoid freeze-thaw
-20°CUp to 6 months[2]Aliquot to avoid freeze-thaw

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials: this compound powder (Molecular Weight: 529.96 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, this would be 5.3 mg per 1 mL of DMSO.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex briefly and/or sonicate in a water bath until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

This compound Mechanism of Action in the Wnt/β-catenin Pathway

G007_LK_Wnt_Pathway This compound Inhibition of the Wnt/β-catenin Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation Tankyrase Tankyrase (TNKS1/2) Axin Axin Tankyrase->Axin PARsylation G007_LK This compound G007_LK->Tankyrase Inhibition Axin->DestructionComplex Stabilization Ub_Proteasome Ubiquitination & Proteasomal Degradation Axin->Ub_Proteasome Degradation beta_catenin->Ub_Proteasome Degradation beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF TargetGenes Wnt Target Gene Transcription TCF_LEF->TargetGenes

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Recommended Workflow for this compound Handling and Storage

G007_LK_Workflow This compound Handling and Storage Workflow Start Receive this compound Powder StorePowder Store Powder at -20°C (or 2-8°C short-term) Protect from light Start->StorePowder PrepareStock Prepare Stock Solution (e.g., 10 mM in fresh, anhydrous DMSO) StorePowder->PrepareStock Aliquot Aliquot into single-use tubes PrepareStock->Aliquot StoreStock Store Aliquots at -80°C (long-term) or -20°C (short-term) Aliquot->StoreStock PrepareWorking Prepare fresh working solution for each experiment StoreStock->PrepareWorking InVitro In Vitro Experiment PrepareWorking->InVitro InVivo In Vivo Experiment (Prepare fresh vehicle formulation) PrepareWorking->InVivo CheckActivity Activity as expected? InVitro->CheckActivity InVivo->CheckActivity Troubleshoot Troubleshoot: - Use new aliquot - Check calculations - Prepare fresh stock CheckActivity->Troubleshoot No End Experiment Complete CheckActivity->End Yes Troubleshoot->StoreStock

Caption: Recommended workflow for handling and storing this compound to ensure stability.

Troubleshooting Logic for Reduced this compound Activity

G007_LK_Troubleshooting Troubleshooting Reduced this compound Activity Start Reduced or No Activity Observed CheckStorage Was stock solution stored at -80°C and protected from light? Start->CheckStorage CheckFreezeThaw Has the stock solution undergone multiple freeze-thaw cycles? CheckStorage->CheckFreezeThaw Yes PrepareNewStock Prepare a fresh stock solution from the powder using anhydrous DMSO CheckStorage->PrepareNewStock No UseNewAliquot Use a fresh, single-use aliquot and repeat the experiment CheckFreezeThaw->UseNewAliquot No CheckFreezeThaw->PrepareNewStock Yes CheckCalculations Verify all calculations for stock and working solutions UseNewAliquot->CheckCalculations ContactSupport If issues persist, consider compound purity check or contact technical support UseNewAliquot->ContactSupport PrepareNewStock->CheckCalculations PrepareNewStock->ContactSupport ProblemSolved Problem Resolved CheckCalculations->ProblemSolved

Caption: A logical guide to troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: Cell Line-Specific Responses to G007-LK Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tankyrase inhibitor, G007-LK. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2] Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway. This compound achieves this by preventing the poly(ADP-ribosyl)ation-dependent degradation of AXIN proteins, key components of the β-catenin destruction complex.[3] This stabilization of AXIN promotes the degradation of β-catenin, leading to a downregulation of Wnt target gene expression.

Q2: Why do different cell lines show varying sensitivity to this compound?

A2: The differential sensitivity of cell lines to this compound is multifactorial and context-dependent. In colorectal cancer (CRC) cell lines with APC mutations, sensitivity can be influenced by the specific APC mutation and the cell's ability to stabilize both AXIN1 and AXIN2 isoforms.[3] Some resistant CRC cell lines only stabilize one of the two AXIN isoforms.[3] Furthermore, this compound's anti-proliferative effects are not limited to Wnt/β-catenin inhibition; it can also modulate other oncogenic pathways, such as the Hippo/YAP and PI3K/AKT signaling pathways, in a cell-type-specific manner.[4]

Q3: What are the known off-target effects or toxicities associated with this compound?

A3: A primary concern with tankyrase inhibitors is intestinal toxicity. This is due to the critical role of Wnt/β-catenin signaling in maintaining the proliferation of intestinal stem cells in the crypts.[3][5] Inhibition of this pathway can lead to intestinal damage.[3] However, studies have shown that at certain doses, this compound can inhibit the proliferation of LGR5+ intestinal stem cells without causing major morphological changes to the intestine.[6]

Q4: In which cancer types has this compound shown anti-proliferative effects?

A4: this compound has demonstrated anti-proliferative effects in a range of cancer cell lines, including those derived from colorectal, kidney, ovarian, and lung cancers.[4] A screen of 537 tumor cell lines revealed that 16% showed a growth inhibition of 25% (GI25) at concentrations below 1 µM.[4]

Troubleshooting Guides

Cell Viability and Growth Inhibition Assays

Problem: High variability in cell viability data between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of this compound.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row.

    • To minimize edge effects, avoid using the outer wells of the microplate or fill them with sterile PBS.

    • Ensure complete solubilization of this compound in DMSO and thorough mixing when diluting in culture media.

Problem: No significant growth inhibition is observed in a cell line expected to be sensitive.

  • Possible Cause: Sub-optimal this compound concentration, incorrect assay duration, or cell line misidentification/contamination.

  • Solution:

    • Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your cell line.

    • The duration of the assay is critical; some cell lines may require longer exposure to this compound to exhibit a significant anti-proliferative effect.

    • Verify the identity of your cell line using short tandem repeat (STR) profiling and regularly test for mycoplasma contamination.

Wnt/β-catenin Signaling Reporter Assays

Problem: Low or no luciferase signal in both control and treated cells.

  • Possible Cause: Poor transfection efficiency, inactive luciferase reagent, or a cell line with very low basal Wnt signaling.

  • Solution:

    • Optimize your transfection protocol for the specific cell line.

    • Ensure that the luciferase substrate is properly stored and has not expired.

    • For cell lines with low basal Wnt activity, you may need to stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor like LiCl to establish a baseline for measuring inhibition.[7]

Problem: High background luciferase signal in the negative control wells.

  • Possible Cause: Promoter leakiness in the reporter construct or contamination of reagents.

  • Solution:

    • Use a reporter construct with a minimal promoter to reduce basal expression.

    • Ensure all reagents and plasticware are sterile to prevent bacterial or fungal contamination, which can interfere with the assay.

Western Blotting

Problem: Unable to detect an increase in AXIN1/2 protein levels after this compound treatment.

  • Possible Cause: Insufficient treatment time or this compound concentration, or the cell line is resistant.

  • Solution:

    • Perform a time-course and dose-response experiment to determine the optimal conditions for AXIN stabilization in your cell line.

    • In some resistant cell lines, such as COLO-205 and LS-411N, this compound may only stabilize one of the AXIN isoforms.[3] Ensure your antibody is specific to the isoform you are investigating.

Problem: Inconsistent levels of phosphorylated YAP or AKT in response to this compound.

  • Possible Cause: The effect of this compound on these pathways is highly context-dependent, influenced by factors like cell density and serum concentration.

  • Solution:

    • Carefully control for cell density in your experiments, as the Hippo/YAP pathway is sensitive to cell-cell contact.[8]

    • Serum contains growth factors that can activate the PI3K/AKT pathway. Consider serum-starving your cells before treatment to observe a clearer effect of this compound on this pathway.

Data Presentation

Table 1: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Notes
COLO 320DMColorectal Cancer~0.2 - 0.43Sensitive
UO-31Renal Cancer< 0.2Highly Sensitive
OVCAR-4Ovarian Cancer< 0.2Highly Sensitive
ABC-1Non-Small-Cell Lung Cancer< 0.2Highly Sensitive
HCT-15Colorectal Cancer> 1Less Sensitive
RKOColorectal Cancer> 1Less Sensitive

GI50 values can vary depending on the assay conditions and duration.[1][4]

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 value.

Wnt/β-catenin Luciferase Reporter Assay
  • Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, treat the cells with this compound or a vehicle control. If necessary, stimulate with Wnt3a conditioned media.

  • Lysis: After the desired treatment period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the control.

Western Blotting for Signaling Pathway Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., AXIN1, β-catenin, p-YAP, p-AKT, total YAP, total AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

G007_LK_Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 Co-receptor GSK3b GSK3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation CK1 CK1 CK1->BetaCatenin Phosphorylates for degradation APC APC Axin AXIN Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocation G007LK This compound TNKS Tankyrase 1/2 G007LK->TNKS Inhibits TNKS->Axin Promotes Degradation TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Binds to TargetGenes Wnt Target Genes (e.g., AXIN2, c-MYC) TCF_LEF->TargetGenes Activates Transcription

Caption: this compound inhibits Wnt/β-catenin signaling by targeting Tankyrase.

Experimental_Workflow cluster_assays Assays start Start Experiment cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment This compound Treatment (Dose-response & time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability wnt_reporter Wnt Reporter Assay (Luciferase) treatment->wnt_reporter western_blot Western Blot (Signaling proteins) treatment->western_blot data_analysis Data Analysis (GI50, fold change, band intensity) viability->data_analysis wnt_reporter->data_analysis western_blot->data_analysis interpretation Interpretation of Results (Cell line-specific response) data_analysis->interpretation end Conclusion interpretation->end

Caption: General workflow for studying this compound's effects.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Result cell_line Cell Line Specificity/ Resistance start->cell_line experimental_error Experimental Error (e.g., concentration, timing) start->experimental_error reagent_issue Reagent/Assay Issue start->reagent_issue verify_cell_line Verify Cell Line (STR) Check Literature for Resistance cell_line->verify_cell_line optimize_protocol Optimize Protocol (Dose-response, time-course) experimental_error->optimize_protocol check_reagents Check Reagents (Expiration, storage) reagent_issue->check_reagents

Caption: A logical approach to troubleshooting experimental issues.

References

Mitigating the side effects of G007-LK in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the side effects of G007-LK in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1 and TNKS2).[1][2] These enzymes are part of the Wnt/β-catenin signaling pathway. By inhibiting TNKS1/2, this compound prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN proteins. This stabilization of AXIN promotes the degradation of β-catenin, thereby downregulating Wnt/β-catenin signaling.[1]

Q2: What are the most common side effects observed with this compound in preclinical models?

A2: The most significant dose-limiting side effect reported in preclinical studies is intestinal toxicity.[3][4] This is considered an on-target effect due to the critical role of Wnt signaling in maintaining the proliferation of intestinal stem cells. At high doses (e.g., 30 mg/kg, i.p., twice daily), this compound can lead to epithelial degeneration in the intestine, moribundity, and death in mouse models.[3][4] However, studies have also shown that at effective anti-tumor doses, this compound can be well-tolerated without significant alterations to intestinal morphology or body weight.[5][6]

Q3: Is this compound selective for tankyrase enzymes?

A3: Yes, this compound is reported to be highly selective for TNKS1 and TNKS2. It has been tested against a panel of other kinases, phosphatases, and G protein-coupled receptors (GPCRs) and showed no significant inhibition at concentrations up to 10 µM.[3] It also does not inhibit PARP1 at doses up to 20 μM.[2]

Q4: In which cancer models has this compound shown preclinical efficacy?

A4: this compound has demonstrated anti-tumor efficacy in various preclinical cancer models, particularly those with aberrant Wnt/β-catenin signaling. This includes colorectal cancer (CRC) models with APC mutations, where it has been shown to suppress tumor growth in xenograft and genetically engineered models.[1][4] It has also been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells and glioma stem cells.[2][7]

Troubleshooting Guides

Issue 1: Observing significant intestinal toxicity (e.g., weight loss, diarrhea, mortality) in animal models.

Possible Cause: The dose of this compound is too high, leading to excessive inhibition of Wnt signaling in the intestinal crypts.

Troubleshooting Steps:

  • Dose Reduction: Decrease the administered dose of this compound. Efficacious anti-tumor effects have been observed at doses that are better tolerated (e.g., 20 mg/kg twice daily).[4]

  • Optimize Dosing Schedule: Consider altering the dosing frequency (e.g., from twice daily to once daily) to reduce peak plasma concentrations and allow for partial recovery of Wnt signaling in the intestine.

  • Change Administration Route: Oral administration, such as incorporation into chow, may provide a more sustained and lower peak exposure compared to intraperitoneal (i.p.) injections, potentially reducing intestinal toxicity while maintaining efficacy.[5]

  • Monitor Animal Health Closely: Implement a rigorous monitoring plan that includes daily body weight measurements, assessment of stool consistency, and general animal behavior. Establish clear endpoints for euthanasia if significant toxicity is observed.

  • Histopathological Analysis: At the end of the study, or if animals are euthanized due to toxicity, perform a thorough histopathological examination of the intestines to assess for crypt degeneration, villus blunting, and inflammation.[4]

Issue 2: Lack of anti-tumor efficacy in a preclinical cancer model.

Possible Causes:

  • The tumor model is not dependent on the Wnt/β-catenin pathway.

  • Intrinsic resistance to tankyrase inhibition.

  • Suboptimal drug exposure in the tumor tissue.

Troubleshooting Steps:

  • Confirm Wnt Pathway Activation: Before initiating in vivo studies, confirm that the cancer cell line or tumor model exhibits active Wnt/β-catenin signaling (e.g., through TOP/FOP reporter assays, or by assessing β-catenin levels and its target gene expression).

  • In Vitro Sensitivity Testing: Determine the in vitro sensitivity of your cancer cell lines to this compound using assays such as colony formation or cell viability over a longer duration (e.g., 7-14 days), as short-term proliferation assays may not show a significant effect.[4]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of this compound in plasma and tumor tissue to ensure adequate drug exposure. Concurrently, assess downstream pharmacodynamic markers in the tumor, such as levels of AXIN1/2 and β-catenin, to confirm target engagement.[1][4]

  • Consider Combination Therapies: this compound has been shown to synergize with other targeted agents, such as MEK and AKT inhibitors in HCC.[2] Combining this compound with other therapies may enhance its anti-tumor activity.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC₅₀ (nM)Cell LineReference
TNKS1Cell-free46-[1][2]
TNKS2Cell-free25-[1][2]
Wnt/β-catenin SignalingCellular50-[2]
Organoid GrowthCellular80CRC Organoids[1]

Table 2: Preclinical In Vivo Dosing and Efficacy of this compound

Animal ModelCancer TypeDose and RouteEfficacyToxicityReference
COLO-320DM XenograftCRC20 mg/kg, i.p., twice daily61% tumor growth inhibition<10% body weight loss[1][4]
SW403 XenograftCRC20 mg/kg, i.p., twice dailyUp to 71% tumor growth inhibition<10% body weight loss[4]
COLO-320DM XenograftCRC30 mg/kg, i.p., twice daily-Morbidity and death[3][4]
Lgr5-EGFP-CreERT2 miceNormal Intestine100 mg/kg in chow, p.o.Reduced intestinal stem cell tracingNo alteration in duodenal morphology or weight loss[2][5]

Experimental Protocols

Protocol 1: In Vivo Xenograft Study for Efficacy and Toxicity Assessment

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ cancer cells (e.g., COLO-320DM) in a suitable vehicle (e.g., Matrigel) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Animal Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 15% DMSO, 17.5% Cremophor EL, 8.75% ethanol, 8.75% Miglyol 810N, 50% PBS for i.p. injection).

    • Administer this compound at the desired dose (e.g., 20 mg/kg) and schedule (e.g., twice daily) via the chosen route.

  • Monitoring:

    • Record tumor volumes and body weights 2-3 times per week.

    • Observe animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).

  • Study Endpoint: Euthanize mice when tumors reach the maximum allowed size, at a predetermined time point, or if toxicity endpoints are met.

  • Tissue Collection and Analysis:

    • Collect tumors for pharmacodynamic analysis (e.g., Western blot for AXIN1/2, β-catenin).

    • Collect intestines for histopathological analysis to assess toxicity.

Visualizations

G007_LK_Mechanism_of_Action cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State cluster_g007lk Intervention with this compound Destruction_Complex Destruction Complex (AXIN, APC, GSK3β) Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome Degradation Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP TNKS Tankyrase (TNKS1/2) Frizzled_LRP->TNKS Activates AXIN AXIN TNKS->AXIN PARylates & Degrades Beta_Catenin_stable β-catenin (stable) Nucleus Nucleus Beta_Catenin_stable->Nucleus TCF_LEF TCF/LEF Beta_Catenin_stable->TCF_LEF Binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates G007_LK This compound TNKS_inhibited Tankyrase (TNKS1/2) G007_LK->TNKS_inhibited Inhibits AXIN_stable AXIN (stabilized) TNKS_inhibited->AXIN_stable Prevents Degradation Beta_Catenin_degraded β-catenin (degraded) AXIN_stable->Beta_Catenin_degraded Promotes Degradation

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Troubleshooting_Workflow Start Start Preclinical Study with this compound Efficacy_Check Is Anti-Tumor Efficacy Observed? Start->Efficacy_Check Toxicity_Check Is Significant Toxicity Observed? Efficacy_Check->Toxicity_Check Yes No_Efficacy Troubleshoot: - Confirm Wnt Dependence - Check PK/PD - Test In Vitro Sensitivity Efficacy_Check->No_Efficacy No Toxicity Troubleshoot: - Reduce Dose - Change Schedule/Route - Enhance Monitoring Toxicity_Check->Toxicity Yes Optimize Optimize Dose and Schedule Toxicity_Check->Optimize No Stop Consider Alternative Model or Compound No_Efficacy->Stop Toxicity->Optimize Proceed Proceed with Optimized Protocol Optimize->Proceed

References

Validation & Comparative

G007-LK: Unparalleled Selectivity for Tankyrase Inhibition Over PARP1

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of PARP family inhibitors, achieving high selectivity for specific members is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of G007-LK, a potent and highly selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), with other notable PARP inhibitors. The data presented herein demonstrates this compound's exceptional selectivity for TNKS1/2 over PARP1, making it a valuable tool for targeted research and drug development.

Unveiling the Selectivity Profile: this compound vs. Other PARP Inhibitors

This compound distinguishes itself through its remarkable specificity for TNKS1 and TNKS2. Biochemical assays have determined the IC50 values of this compound to be 46 nM for TNKS1 and 25 nM for TNKS2 .[1][2][3] Strikingly, this compound exhibits no inhibitory activity against PARP1 at concentrations up to 20 μM, underscoring its vast selectivity window.[1]

To contextualize this high degree of selectivity, the following table summarizes the inhibitory concentrations (IC50) of this compound and other well-characterized PARP inhibitors against TNKS1, TNKS2, and PARP1.

InhibitorTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)
This compound 46 [1][2][3]25 [1][2][3]>20,000 [1]
Olaparib1,500[4]-5[4]
Rucaparib--1.4 (Ki)
Talazoparib--0.57
Veliparib15,000[4]-5.2
Niraparib600[4]-3.8
XAV93911[4]4[4]2,194[4]

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparison.

The data clearly illustrates that while many PARP inhibitors show some level of cross-reactivity with Tankyrase enzymes, this compound maintains a pronounced and functionally significant preference for TNKS1/2. This makes it an ideal chemical probe to investigate the specific biological roles of Tankyrases without the confounding effects of PARP1 inhibition.

Signaling Pathway Context: TNKS1/2 and PARP1

The following diagram illustrates the distinct roles of TNKS1/2 and PARP1 in cellular signaling, highlighting the importance of selective inhibition.

cluster_tnks TNKS1/2 Pathway cluster_parp1 PARP1 Pathway cluster_inhibitors Inhibitor Action TNKS TNKS1/2 Axin Axin TNKS->Axin PARsylation & Degradation BetaCatenin β-catenin Axin->BetaCatenin Promotes Degradation Wnt_Target_Genes Wnt Target Genes BetaCatenin->Wnt_Target_Genes Activation PARP1 PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair PARsylation & Recruitment of Repair Factors DNA_Damage DNA Damage DNA_Damage->PARP1 Activation G007_LK This compound G007_LK->TNKS Inhibition PARP1_Inhibitors Other PARP Inhibitors PARP1_Inhibitors->TNKS Off-target Inhibition PARP1_Inhibitors->PARP1 Inhibition

Caption: Distinct signaling pathways of TNKS1/2 and PARP1 and the selective action of this compound.

Experimental Validation of Selectivity: A Methodological Overview

The determination of inhibitor selectivity is a crucial step in drug discovery and chemical biology. A generalized workflow for assessing the selectivity of compounds like this compound is depicted below.

cluster_workflow Inhibitor Selectivity Workflow A Compound Synthesis and Purification B Biochemical Assays (e.g., Chemiluminescent) A->B E Cell-Based Assays (e.g., Western Blot, Reporter Assays) A->E D Determine IC50 Values B->D C Target Enzymes (TNKS1, TNKS2, PARP1, etc.) C->B G Calculate Selectivity Ratios D->G F Analyze Target Engagement and Downstream Effects E->F F->G H Comprehensive Selectivity Profile G->H

Caption: A generalized workflow for determining the selectivity profile of a PARP family inhibitor.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of inhibitor potency and selectivity. Below are outlines of common methodologies used in the characterization of compounds like this compound.

Biochemical Inhibition Assay (Chemiluminescent)

This assay quantitatively measures the enzymatic activity of PARP family members in a cell-free system.

  • Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in signal in the presence of an inhibitor corresponds to its inhibitory activity.

  • General Protocol:

    • Plate Coating: Histone proteins are coated onto the wells of a 96-well plate.

    • Inhibitor Addition: A dilution series of the test compound (e.g., this compound) is added to the wells.

    • Enzyme Reaction: The purified recombinant enzyme (TNKS1, TNKS2, or PARP1) and a biotinylated NAD+ substrate mixture are added to initiate the reaction. The plate is incubated to allow for PARsylation.

    • Detection: The plate is washed, and streptavidin-HRP is added to bind to the biotinylated PAR chains.

    • Signal Generation: After another wash step, a chemiluminescent HRP substrate is added.

    • Data Acquisition: The luminescence is measured using a microplate reader.

    • Data Analysis: The IC50 value is calculated by plotting the inhibitor concentration against the percentage of enzyme inhibition. Commercial kits, such as those from Trevigen and BPS Bioscience, provide detailed instructions and reagents for performing these assays.[4]

Cellular Wnt Signaling Reporter Assay

This cell-based assay is used to determine the functional consequence of Tankyrase inhibition on the Wnt/β-catenin signaling pathway.

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF response element, which is activated by β-catenin. Inhibition of Tankyrase stabilizes Axin, leading to the degradation of β-catenin and a subsequent decrease in luciferase activity.

  • General Protocol:

    • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Compound Treatment: The transfected cells are treated with a range of concentrations of the inhibitor (e.g., this compound).

    • Wnt Pathway Stimulation: The Wnt pathway is activated, typically by treating the cells with Wnt3a conditioned media.

    • Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition of Wnt signaling.

References

A Comparative Analysis of G007-LK with Other Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the tankyrase inhibitor G007-LK with other notable inhibitors of this enzyme class. The information is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available experimental data.

Introduction to Tankyrase Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway, by mediating the degradation of Axin, a key component of the β-catenin destruction complex. Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer (CRC), making tankyrases attractive therapeutic targets. A variety of small molecule inhibitors have been developed to target tankyrases, with this compound being a prominent and well-characterized example.

This compound: A Potent and Selective Tankyrase Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for both tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][2][3][4] It acts by binding to the adenosine-binding pocket of the tankyrase catalytic domain, leading to the stabilization of Axin and subsequent downregulation of Wnt/β-catenin signaling.[5]

Comparative Data of Tankyrase Inhibitors

The following tables summarize the biochemical potency, cellular activity, and selectivity of this compound in comparison to other well-known tankyrase inhibitors.

Table 1: Biochemical Potency against Tankyrases
InhibitorTNKS1 IC₅₀ (nM)TNKS2 IC₅₀ (nM)Binding SiteReference(s)
This compound 4625Adenosine[1][2][3]
XAV939114Nicotinamide[6]
IWR-118050Adenosine (Induced)[6]
WIKI426~low nMAdenosine[6]
RK-28710714.310.6Not Specified[7]
OM-153132Adenosine[8][9]

Note: IC₅₀ values can vary between different studies due to variations in experimental conditions.

Table 2: Cellular Activity and Selectivity
InhibitorCellular Wnt Reporter IC₅₀ (nM)Selectivity over PARP1Key Cellular EffectsReference(s)
This compound 50 (HEK293)High (>20 µM)Suppresses proliferation in APC-mutant CRC cells.[1]
XAV939~100-300ModerateAlso inhibits PARP1.[6]
IWR-1~200-400HighStabilizes Axin.[10]
WIKI4Not specifiedHighRegulates β-catenin levels.[6]
RK-287107Not specifiedHighMore potent than this compound in suppressing CRC cell growth.[7][11][12]
OM-1530.63 (HEK293)High (>100,000 nM)Potent inhibition of Wnt signaling and proliferation in COLO 320DM cells.[8][9][13]
Table 3: In Vivo Efficacy and Toxicity Comparison
InhibitorEfficacy in Xenograft ModelsObserved ToxicityReference(s)
This compound Effective in APC-mutant CRC xenografts.Intestinal toxicity at higher doses.[14][15][16]
STP1002Effective in APC-mutated CRC xenografts.Reported to have a better toxicity profile than this compound with no significant GI toxicity.[14][15]
RK-287107Suppresses COLO-320DM tumor growth.Tolerated at effective doses.[7]
OM-153Reduces tumor progression in COLO 320DM xenografts.Shows a therapeutic window with no significant toxicity at 10 mg/kg.[13][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by tankyrase inhibitors and a general workflow for evaluating these compounds.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_destruction_complex Destruction Complex Frizzled Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 Axin Axin LRP5_6->Axin inhibits Wnt Wnt Wnt->Frizzled binds Dvl->Axin inhibits GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation CK1 CK1 CK1->Beta_Catenin phosphorylates for degradation APC APC APC->Beta_Catenin phosphorylates for degradation Axin->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates TNKS Tankyrase TNKS->Axin PARylates for degradation G007_LK This compound G007_LK->TNKS inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (TNKS1/2 IC₅₀) Cellular_Assay Cellular Wnt Assay (e.g., TOPflash) Biochemical_Assay->Cellular_Assay Selectivity_Panel Selectivity Profiling (vs. other PARPs) Cellular_Assay->Selectivity_Panel Proliferation_Assay Cell Proliferation Assay (e.g., in CRC cell lines) Selectivity_Panel->Proliferation_Assay PK_Studies Pharmacokinetic Studies Proliferation_Assay->PK_Studies Efficacy_Studies Xenograft Efficacy Models PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Assessment PK_Studies->Toxicity_Studies Lead_Compound Tankyrase Inhibitor (e.g., this compound) Lead_Compound->Biochemical_Assay

References

Head-to-Head Comparison of Tankyrase Inhibitors G007-LK and RK-287107 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the tankyrase inhibitors G007-LK and RK-287107 reveals distinct potencies and therapeutic potential in the context of Wnt/β-catenin signaling-dependent cancers. Both molecules are under investigation for their ability to suppress tumor growth by targeting tankyrase, a key enzyme in this pathway. This guide provides a detailed comparison of their performance based on available preclinical data.

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

Both this compound and RK-287107 function as potent and selective inhibitors of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][2][3] Tankyrases are enzymes that poly(ADP-ribosyl)ate (PARylate) Axin, a crucial component of the β-catenin destruction complex. This PARylation marks Axin for ubiquitin-dependent degradation, leading to the accumulation of β-catenin. In cancer cells with aberrant Wnt signaling, stabilized β-catenin translocates to the nucleus, where it activates the transcription of genes promoting cell proliferation.

By inhibiting tankyrase, both this compound and RK-287107 prevent the degradation of Axin.[1][4] This leads to the stabilization of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby suppressing the transcription of its target genes.[4] This mechanism has been shown to be effective in colorectal cancer (CRC) cells harboring mutations in the Adenomatous Polyposis Coli (APC) gene, which are dependent on Wnt/β-catenin signaling.[4][5]

In Vitro Efficacy: A Clear Distinction in Potency

Biochemical and cellular assays demonstrate that RK-287107 is a more potent inhibitor of tankyrase than this compound. RK-287107 inhibits tankyrase-1 and -2 at lower concentrations than this compound.[6] Specifically, RK-287107 is reported to be four- and eight-fold more potent against tankyrase-1 and tankyrase-2, respectively, than this compound.[5][6]

ParameterThis compoundRK-287107Reference
TNKS1 IC50 46 nM14.3 nM[1][2][3]
TNKS2 IC50 25 nM10.6 nM[1][2][3]

This difference in potency translates to their effects on cancer cell lines. Both compounds have been shown to inhibit the growth of APC-mutated colorectal cancer cell lines such as COLO-320DM and SW403.[1][4][5] However, RK-287107 demonstrates a lower 50% growth inhibition (GI50) value in COLO-320DM cells compared to what is generally observed with this compound.[3] Neither compound affects the growth of APC-wild-type (β-catenin-independent) colorectal cancer cell lines like RKO.[4][5]

In Vivo Anti-Tumor Activity: Preclinical Models

In vivo studies using mouse xenograft models with human colorectal cancer cells have confirmed the anti-tumor effects of both this compound and RK-287107. Intraperitoneal or oral administration of RK-287107 has been shown to suppress the growth of COLO-320DM tumors in NOD-SCID mice.[4][5][6] Similarly, this compound has demonstrated anti-tumor efficacy in xenograft and genetically engineered colorectal cancer models.[1]

CompoundAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound XenograftCOLO-320DM20 mg/kg (twice daily)61%[1]
RK-287107 NOD-SCID MiceCOLO-320DM100 mg/kg (i.p., once daily)32.9%[3]
RK-287107 NOD-SCID MiceCOLO-320DM300 mg/kg (i.p., once daily)44.2%[3]

The observed tumor growth inhibition correlates with pharmacodynamic biomarkers, including the accumulation of Axin2 and the downregulation of the β-catenin target gene MYC in the tumor tissue.[4][5]

Experimental Protocols

In Vitro Tankyrase Inhibition Assay

The inhibitory activity of the compounds against TNKS1 and TNKS2 can be determined using a chemiluminescent assay kit. The compounds are tested at various concentrations in duplicate. The luminescence, which is proportional to the enzyme activity, is measured using a luminometer to calculate the IC50 values.[1]

Cell-Based Assays

Colony Formation Assay: Colorectal cancer cell lines such as COLO-320DM are seeded at low density (e.g., 500 cells/well) in multi-well plates. The cells are treated with either DMSO (vehicle control) or varying concentrations of the tankyrase inhibitors. The medium and compounds are replenished every three days. After a period of 7 to 17 days, or until colonies are of a sufficient size, they are stained with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The number of colonies is then quantified using a colony counter.[1]

Cell Proliferation (GI50) Assay: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 72 hours), cell viability is assessed using assays like CellTiter-Glo. The GI50 value, the concentration at which cell growth is inhibited by 50%, is then calculated.

In Vivo Xenograft Studies

Female NOD-SCID mice are subcutaneously injected with colorectal cancer cells (e.g., 5 x 10^6 COLO-320DM cells). When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups. The compounds are administered via intraperitoneal (i.p.) or oral (p.o.) routes at specified doses and schedules. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for pharmacodynamic analysis, such as Western blotting or quantitative RT-PCR, to assess the levels of target proteins (e.g., Axin2) and gene expression (e.g., MYC).[3][4]

Signaling Pathway and Experimental Workflow

Wnt_Pathway_Inhibition cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 GSK3b GSK3β Dsh->GSK3b bCatenin β-catenin GSK3b->bCatenin Phosphorylation APC APC APC->bCatenin Axin Axin Axin->bCatenin Proteasome Proteasome bCatenin->Proteasome Degradation bCatenin_n β-catenin bCatenin->bCatenin_n Translocation Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin PARylation Inhibitor This compound or RK-287107 Inhibitor->Tankyrase TCF_LEF TCF/LEF bCatenin_n->TCF_LEF TargetGenes Target Gene Transcription (e.g., MYC, AXIN2) TCF_LEF->TargetGenes Activation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound and RK-287107.

Xenograft_Workflow start Inject Cancer Cells (e.g., COLO-320DM) subcutaneously into mice tumor_growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) start->tumor_growth randomization Randomize mice into control and treatment groups tumor_growth->randomization treatment Administer Vehicle, This compound, or RK-287107 (i.p. or p.o.) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: Euthanize mice and excise tumors monitoring->endpoint analysis Pharmacodynamic Analysis: - Western Blot (Axin2) - qRT-PCR (MYC) endpoint->analysis

Caption: Workflow for in vivo xenograft studies to evaluate anti-tumor efficacy.

References

Validating G007-LK: A Comparative Guide to its Anti-Tumor Effects Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the anti-tumor effects of G007-LK, a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2). It is designed for researchers, scientists, and drug development professionals, offering a comparative overview of this compound's performance against other therapeutic agents, supported by experimental data. This document summarizes key findings on its efficacy in various cancer models, details its mechanism of action, and provides protocols for relevant experimental procedures.

Executive Summary

This compound has demonstrated significant anti-tumor activity in a broad spectrum of cancer cell lines, with particular sensitivity observed in cancers of the colon, kidney, ovary, lung, stomach, liver, and pancreas. Its primary mechanism of action involves the inhibition of TNKS1/2, leading to the stabilization of AXIN proteins and subsequent downregulation of the Wnt/β-catenin signaling pathway. Furthermore, this compound has been shown to modulate the YAP and PI3K/AKT signaling pathways, contributing to its anti-proliferative effects. This guide presents in vitro and in vivo data, comparing this compound's efficacy with other tankyrase inhibitors and its potential in combination therapies.

Data Presentation

In Vitro Efficacy of this compound in Various Cancer Cell Lines

This compound has been screened against a panel of 537 human tumor cell lines, demonstrating broad anti-proliferative activity.[1] The following table summarizes the 50% growth inhibition (GI50) values for a selection of sensitive cell lines from different cancer types.

Cancer TypeCell LineGI50 (nM)
Colorectal CancerCOLO 320DM54[1]
Renal CancerUO-31<200[1]
Ovarian CancerOVCAR-4<200[1]
Non-Small Cell Lung CancerABC-1<200[1]

A broader screen revealed that 87 out of 537 tumor cell lines (16%) displayed a GI25 (25% growth inhibition) at concentrations less than 1 µM.[1]

Comparison of this compound with other Tankyrase Inhibitors

This compound has been compared with other tankyrase inhibitors, such as RK-287107. In colorectal cancer cell lines with short APC mutations, both compounds showed high sensitivity.

CompoundCell LineGI50 (µM)
This compound COLO-320DM0.434[2]
RK-287107COLO-320DM0.449[2]

Notably, RK-287107 was found to be four- and eight-fold more potent in inhibiting tankyrase-1 and -2, respectively, than this compound in biochemical assays.[3]

In Vivo Anti-Tumor Efficacy of this compound

This compound has demonstrated significant tumor growth inhibition in xenograft models of colorectal cancer.

Cancer ModelDosing RegimenTumor Growth Inhibition
COLO-320DM Xenograft20 mg/kg, i.p., twice daily61%[4]

Signaling Pathway Modulation

This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cancer cell proliferation and survival.

Wnt/β-catenin Signaling Pathway

This compound inhibits the poly(ADP-ribosyl)ation of AXIN1 and AXIN2 by TNKS1/2. This prevents the ubiquitination and subsequent proteasomal degradation of AXIN, leading to the stabilization of the β-catenin destruction complex. This complex then phosphorylates β-catenin, marking it for degradation and thereby inhibiting the transcription of Wnt target genes.

G007_LK_Wnt_Pathway cluster_inhibition This compound Inhibition cluster_destruction_complex β-catenin Destruction Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G007_LK This compound TNKS1_2 TNKS1/2 G007_LK->TNKS1_2 inhibits AXIN AXIN TNKS1_2->AXIN PARylates & promotes degradation b_catenin_cyto β-catenin AXIN->b_catenin_cyto part of complex that phosphorylates β-catenin APC APC GSK3b GSK3β CK1 CK1 b_catenin_p p-β-catenin b_catenin_cyto->b_catenin_p phosphorylation b_catenin_nuc β-catenin b_catenin_cyto->b_catenin_nuc translocation Proteasome Proteasome b_catenin_p->Proteasome degradation TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF co-activates Wnt_genes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->Wnt_genes transcription

Caption: this compound inhibits TNKS1/2, stabilizing AXIN and promoting β-catenin degradation.

YAP Signaling Pathway

This compound also impacts the Hippo-YAP signaling pathway by stabilizing Angiomotin (AMOT) family proteins. Tankyrases promote the degradation of AMOT proteins. By inhibiting tankyrases, this compound leads to the accumulation of AMOT, which in turn sequesters the transcriptional co-activator YAP in the cytoplasm, preventing its nuclear translocation and subsequent activation of target genes involved in cell proliferation.

G007_LK_YAP_Pathway cluster_inhibition This compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G007_LK This compound TNKS1_2 TNKS1/2 G007_LK->TNKS1_2 inhibits AMOT AMOT TNKS1_2->AMOT promotes degradation YAP_cyto YAP AMOT->YAP_cyto sequesters YAP_nuc YAP YAP_cyto->YAP_nuc translocation TEAD TEAD YAP_nuc->TEAD co-activates YAP_genes YAP Target Genes (e.g., CTGF, CYR61) TEAD->YAP_genes transcription

Caption: this compound inhibits TNKS1/2, stabilizing AMOT and sequestering YAP in the cytoplasm.

PI3K/AKT Signaling Pathway

In certain cancer cell contexts, such as in the ABC-1 non-small cell lung cancer cell line, this compound has been shown to inhibit the PI3K/AKT signaling pathway.[5] This is evidenced by a reduction in the phosphorylation of AKT. The exact mechanism of this inhibition is still under investigation but may be context-dependent.

G007_LK_PI3K_Pathway G007_LK This compound PI3K PI3K G007_LK->PI3K inhibits (context-dependent) AKT AKT PI3K->AKT activates p_AKT p-AKT AKT->p_AKT phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) p_AKT->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound can inhibit the PI3K/AKT signaling pathway in specific cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using a non-linear regression analysis.

Colony Formation Assay
  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete growth medium.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for 10-14 days at 37°C, allowing colonies to form. The medium should be replaced with fresh compound-containing medium every 3-4 days.

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution of 6% glutaraldehyde, and stain with 0.5% crystal violet.

  • Colony Counting: After washing away the excess stain, count the number of colonies (typically defined as a cluster of ≥50 cells) either manually or using an automated colony counter.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, AXIN1, p-AKT, total AKT, YAP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) and the vehicle control according to the predetermined dosing schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

This compound is a promising anti-tumor agent with a well-defined mechanism of action targeting key oncogenic signaling pathways. Its efficacy across a range of cancer types, both in vitro and in vivo, warrants further investigation, particularly in combination with other targeted therapies to enhance its therapeutic potential and overcome potential resistance mechanisms. The experimental protocols provided in this guide offer a framework for researchers to further validate and explore the anti-tumor effects of this compound.

References

A Comparative Guide to the Mechanism of G007-LK Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of G007-LK, a potent and selective Tankyrase (TNKS) inhibitor, across multiple cancer cell lines. It includes supporting experimental data, detailed protocols for mechanism validation, and a comparison with alternative inhibitors. This compound is a promising therapeutic agent that primarily targets the Wnt/β-catenin signaling pathway, a critical regulator of cell growth and differentiation that is frequently dysregulated in cancer.[1][2]

Core Mechanism of Action: this compound and the Wnt/β-catenin Pathway

This compound functions as a highly selective inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2][3] In the canonical Wnt signaling pathway, Tankyrases play a crucial role by marking AXIN, a key component of the β-catenin destruction complex, for proteasomal degradation through a process called poly(ADP-ribosyl)ation (PARsylation).

By inhibiting the catalytic activity of TNKS1/2, this compound prevents AXIN degradation.[3][4] This leads to the stabilization and accumulation of the destruction complex (comprising AXIN, APC, GSK3β, and CK1), which then phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation. The resulting decrease in cytoplasmic and nuclear β-catenin levels prevents the transcription of Wnt target genes, many of which are involved in proliferation and cell cycle progression.[3][4] Beyond the Wnt pathway, this compound has also been shown to modulate other critical signaling cascades, including the Hippo/YAP and PI3K/AKT pathways in certain cellular contexts.[5][6]

G007_LK_Mechanism cluster_Wnt_On Wnt Pathway: ON (No Inhibitor) cluster_Wnt_Off Wnt Pathway: OFF (With this compound) Wnt Wnt Ligand FZD Frizzled/LRP Wnt->FZD binds TNKS TNKS1/2 FZD->TNKS activates Axin_Deg AXIN Degradation TNKS->Axin_Deg promotes BetaCat_Acc β-catenin Accumulation Axin_Deg->BetaCat_Acc leads to Nuc Nucleus BetaCat_Acc->Nuc TCF TCF/LEF Genes Target Gene Transcription TCF->Genes activates G007 This compound TNKS_i TNKS1/2 G007->TNKS_i inhibits Axin_Stab AXIN Stabilization (Destruction Complex Active) TNKS_i->Axin_Stab leads to BetaCat_Deg β-catenin Degradation Axin_Stab->BetaCat_Deg promotes Genes_i Target Gene Transcription OFF BetaCat_Deg->Genes_i results in

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Comparative Efficacy of this compound Across Multiple Cell Lines

The anti-proliferative effect of this compound is highly dependent on the genetic background of the cancer cells, particularly the status of the APC gene. Colorectal cancer (CRC) cell lines with APC mutations are often sensitive.[4] However, resistance can occur, and the compound's efficacy has been validated in a broad range of cancer types.

Table 1: Summary of this compound Activity in Various Cancer Cell Lines

Cell Line Cancer Type Key Genetic Feature Assay Endpoint (Value) Source(s)
HEK293 Embryonic Kidney N/A (Wnt3a-induced) Luciferase Reporter IC50 = 50 nM [3][7]
COLO-320DM Colorectal Cancer APC mutant Cell Proliferation (MTT) GI50 = 0.43 µM [7]
Colony Formation ~70% inhibition at 200 nM [8]
Xenograft Tumor Growth 61% inhibition (20 mg/kg) [3][4]
SW403 Colorectal Cancer APC mutant Colony Formation ~27% inhibition at 200 nM [8]
Xenograft Tumor Growth 71% inhibition [4]
HCT-15 Colorectal Cancer APC mutant Cell Cycle Analysis S-phase decrease (28% to 18%) [4]
DLD-1 Colorectal Cancer APC mutant Colony Formation Resistant [4]
HT-29 Colorectal Cancer APC mutant Wnt Signaling Resistant [4]
Various Hepatocellular Carcinoma N/A Cell Proliferation Dose-dependent inhibition [7]

| Various | Glioblastoma (GSCs) | N/A | Sphere Formation | Reduced |[6] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

The data indicates that while this compound potently inhibits ligand-driven Wnt signaling, its effect on cancer cells with downstream mutations (like in APC) is more nuanced.[4] Sensitive cell lines like COLO-320DM and SW403 show significant growth inhibition both in vitro and in vivo.[4][8] In contrast, lines such as DLD-1 and HT-29 are resistant, which may be due to mutations downstream of the destruction complex (e.g., in β-catenin itself) or other compensatory mechanisms.[4][9]

Comparison with Alternative Tankyrase Inhibitors

This compound was developed to improve upon earlier Tankyrase inhibitors like XAV939, offering greater selectivity and better pharmacokinetic properties.[8][10] More recent compounds have also emerged, aiming for even higher potency.

Table 2: Comparison of this compound with Other Tankyrase Inhibitors

Compound TNKS1 IC50 (nM) TNKS2 IC50 (nM) Selectivity Notes Source(s)
This compound 46 25 Highly selective over PARP1/2 (>10 µM) [2][3][7][8]
XAV939 ~11 ~4 Binds nicotinamide site; less selective, also inhibits PARP1/2 [8][9]
RK-287107 ~11.5 ~3.25 4-fold and 8-fold more potent than this compound on TNKS1 and TNKS2, respectively [11]

| NVP-TNKS656 | 6 | 3 | Potent dual-binder of adenosine and nicotinamide pockets |[12] |

This compound's high selectivity for Tankyrases over other PARP enzymes is a key advantage, potentially reducing off-target effects.[8] Newer compounds like RK-287107 demonstrate that further gains in potency are achievable.[11]

Experimental Protocols for Mechanism Validation

To cross-validate the mechanism of this compound in a new cell line, a series of standard biochemical and cell-based assays are recommended.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Perform Assays start Culture Selected Cell Lines treat Treat with this compound (Dose-Response) & Controls (DMSO) start->treat western Western Blot (AXIN1/2, β-catenin) treat->western reporter Wnt Reporter Assay (TOP/FOPFlash) treat->reporter growth Cell Growth Assay (Colony Formation, MTT) treat->growth qpcr qPCR (Wnt Target Genes) treat->qpcr analyze Data Analysis (Quantification, Statistics) end Validate Mechanism analyze->end

Caption: A generalized workflow for validating this compound's mechanism.

A. Western Blotting for AXIN Stabilization and β-catenin Levels

This protocol assesses if this compound stabilizes its direct target's upstream regulator (AXIN) and decreases the ultimate effector of the pathway (β-catenin).

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) and a vehicle control (DMSO) for 24-72 hours.[6][13]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-AXIN1, anti-AXIN2, anti-β-catenin, anti-non-phospho-β-catenin, and a loading control like anti-β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.

B. Wnt/β-catenin Reporter Assay (TOP/FOPFlash)

This assay directly measures the transcriptional activity of the TCF/LEF transcription factors, which are activated by β-catenin.

  • Cell Seeding and Transfection: Seed cells in a 24- or 96-well plate. Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFlash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPFlash), along with a Renilla luciferase plasmid for normalization.

  • Treatment: After 24 hours, treat the cells with this compound and/or a Wnt pathway activator (e.g., Wnt3a conditioned media).[4]

  • Lysis and Measurement: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[3][7]

  • Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase readings to the Renilla luciferase readings. The TOP/FOP ratio indicates the specific Wnt pathway activation.

C. Colony Formation Assay

This long-term assay evaluates the effect of this compound on the ability of a single cell to proliferate and form a colony.

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.[3]

  • Treatment: Allow cells to adhere, then treat with this compound or DMSO. The medium and compound should be refreshed every 3-4 days.[3]

  • Incubation: Incubate for 10-17 days, or until visible colonies form in the control wells.[3][4]

  • Staining and Quantification: Wash the wells with PBS, fix the colonies (e.g., with methanol), and stain them (e.g., with 0.5% crystal violet). Count the number of colonies and/or measure the stained area to quantify the inhibition of colony formation.

References

G007-LK: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for the potent and selective Tankyrase inhibitor, G007-LK. The data presented herein is intended to offer an objective overview of this compound's performance and support further research and development efforts in the field of oncology, particularly for cancers driven by aberrant Wnt/β-catenin signaling.

Executive Summary

This compound is a small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in numerous cancers, most notably colorectal cancer (CRC).[3] this compound acts by stabilizing the AXIN protein scaffolding of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[2][4] This guide summarizes the key quantitative data from both cell-based assays and animal models, details the experimental protocols for pivotal studies, and provides visual representations of the compound's mechanism of action and experimental workflows.

Data Presentation

In Vitro Efficacy of this compound

The in vitro activity of this compound has been evaluated through various biochemical and cell-based assays. The compound demonstrates high potency against its target enzymes and inhibits the growth of cancer cell lines with activated Wnt signaling.

Assay TypeTarget/Cell LineResult (IC50/GI50)Reference
Biochemical Assay TNKS146 nM[5][6]
TNKS225 nM[5][6]
Cellular Wnt Signaling Assay HEK293 (Wnt3a-induced)50 nM[7]
Cell Growth Inhibition Assay COLO-320DM (CRC)0.434 µM (GI50)[8]
SW403 (CRC)Not explicitly quantified, but showed inhibition[2][4]
HCT-15 (CRC)Showed resistance to growth inhibition[4]
DLD-1 (CRC)Showed resistance to growth inhibition[4]
Organoid Growth Assay APC-mutant CRC organoids80 nM[2]
In Vivo Efficacy of this compound

In vivo studies in mouse xenograft models of colorectal cancer have demonstrated the anti-tumor efficacy of this compound.

Animal ModelCell LineDosing RegimenTumor Growth InhibitionKey Biomarker ChangesReference
Mouse Xenograft COLO-320DM20 mg/kg, i.p., twice daily61%↓ TNKS1/2, ↑ AXIN1/2, ↓ β-catenin[2]
COLO-320DM40 mg/kg, i.p., daily48%Not specified[4]
SW403Daily or twice dailyUp to 71%↑ AXIN1/2, ↓ Wnt target genes[4]
HCT-15DailyNo significant inhibitionNot applicable[4]
DLD-1DailyNo significant inhibitionNot applicable[4]

Experimental Protocols

Biochemical Tankyrase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of TNKS1 and TNKS2.

  • Assay Principle: A chemiluminescent assay kit is used to measure the poly(ADP-ribosyl)ation (PARsylation) activity of recombinant TNKS1 and TNKS2.[2]

  • Procedure:

    • This compound is serially diluted to various concentrations.

    • The compound is incubated with recombinant TNKS1 or TNKS2 enzyme.

    • The enzymatic reaction is initiated by adding the substrate, NAD+.

    • The level of PARsylation is detected by a GloMax Luminometer.[2]

    • IC50 values are calculated from the dose-response curves.

Western Blot Analysis

This technique is used to measure the levels of key proteins in the Wnt/β-catenin pathway.

  • Cell Lysis: Cancer cells treated with this compound or vehicle control are lysed to extract total protein.[9]

  • Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for TNKS1, TNKS2, AXIN1, AXIN2, and β-catenin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][10][11]

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

  • Cell Seeding: COLO-320DM or SW403 cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates.[2][12]

  • Treatment: Cells are treated with various concentrations of this compound or vehicle control. The medium and compound are refreshed every 3-4 days.[2]

  • Incubation: Plates are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed and stained with crystal violet. The number of colonies in each well is then counted.[12]

Mouse Xenograft Model

This in vivo model evaluates the anti-tumor activity of this compound in a living organism.

  • Cell Implantation: Human colorectal cancer cells (e.g., COLO-320DM) are subcutaneously injected into the flank of immunodeficient mice.[4][13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered intraperitoneally (i.p.) at specified doses and schedules.[4]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, and protein and RNA are extracted for biomarker analysis (e.g., Western blot, qRT-PCR).[4]

Mandatory Visualization

G007_LK_Signaling_Pathway cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State / this compound Treatment TNKS Tankyrase (TNKS1/2) AXIN AXIN TNKS->AXIN PARsylation bCatenin_p β-catenin (P) AXIN->bCatenin_p Phosphorylation (with APC, GSK3β) APC APC GSK3b GSK3β Proteasome Proteasome bCatenin_p->Proteasome bCatenin_deg Degradation Proteasome->bCatenin_deg G007_LK This compound TNKS_i Tankyrase (TNKS1/2) G007_LK->TNKS_i Inhibition AXIN_s AXIN (stabilized) TNKS_i->AXIN_s Stabilization bCatenin β-catenin AXIN_s->bCatenin Promotes Degradation Nucleus Nucleus bCatenin->Nucleus TCF_LEF TCF/LEF bCatenin->TCF_LEF Activation Gene_exp Target Gene Expression TCF_LEF->Gene_exp Transcription

Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies biochem Biochemical Assay (TNKS1/2 Inhibition) ic50 IC50 Determination biochem->ic50 cell_culture Cancer Cell Culture (e.g., COLO-320DM) treatment_vitro This compound Treatment cell_culture->treatment_vitro western Western Blot (Protein Analysis) treatment_vitro->western colony Colony Formation Assay (Proliferation) treatment_vitro->colony phenotype Cellular Phenotype western->phenotype colony->phenotype xenograft Mouse Xenograft Model (Tumor Implantation) treatment_vivo This compound Administration xenograft->treatment_vivo monitoring Tumor Growth & Body Weight Monitoring treatment_vivo->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint biomarker Biomarker Analysis (Western, qRT-PCR) endpoint->biomarker efficacy Anti-tumor Efficacy biomarker->efficacy

References

Safety Operating Guide

Navigating the Disposal of G007-LK: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of the Tankyrase Inhibitor G007-LK

This compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), with IC50 values of 46 nM and 25 nM, respectively.[1][2] It is classified as a combustible solid and requires careful handling and disposal. As with any novel or highly active compound, a comprehensive disposal plan is crucial to ensure laboratory safety and environmental compliance. The overriding principle is that no experimental work should begin without a clear plan for the disposal of all generated waste.[3]

Immediate Safety Precautions

When handling this compound, it is essential to assume the compound is hazardous, especially given its potent biological activity.[4][5] Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.[6] All manipulations of the solid compound or concentrated solutions should be performed in a certified chemical fume hood or other appropriate ventilated enclosure to minimize exposure.[7]

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

The first step in proper disposal is to characterize the waste stream. This compound waste may exist in several forms:

  • Solid Waste: Unused or expired pure this compound, and any lab debris (e.g., weigh boats, contaminated gloves, pipette tips) grossly contaminated with the solid compound.

  • Liquid Waste (Non-Aqueous/Organic): Solutions of this compound in organic solvents such as DMSO.[2] This category also includes rinsate from cleaning contaminated glassware with organic solvents.

  • Liquid Waste (Aqueous): Dilute aqueous solutions from cell culture media or buffer solutions.[2]

  • Sharps Waste: Needles or syringes used for injections of this compound.[8]

Crucially, different waste streams must not be mixed. [3] Halogenated and non-halogenated solvent wastes should be collected separately.[3] Acids and bases should also be kept in separate waste containers.[9]

2. Containerization and Labeling:

  • Use only appropriate, compatible, and leak-proof containers for waste collection.[10] Plastic containers are often preferred.[10]

  • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" and its CAS number, 1380672-07-0.[1][11] List all components of a mixture, including solvents and their approximate concentrations.

  • Keep waste containers securely closed except when adding waste.[3][10]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store all hazardous waste in a designated SAA within the laboratory, at or near the point of generation.[9][10]

  • The SAA must be inspected weekly for any signs of leakage.[9]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[10]

4. Arranging for Disposal:

  • Never dispose of this compound or its solutions down the drain. [10][12]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly containerized and labeled hazardous waste.[10]

Data Presentation: this compound Waste Stream Management

Waste StreamDescriptionContainer TypeDisposal Route
Solid this compound Waste Pure compound, contaminated labware (gloves, tips, etc.).Labeled, sealed plastic bag or container.EHS Pickup for Hazardous Solid Waste Incineration.
Organic Liquid Waste This compound in solvents like DMSO, DMF, or ethanol.[2][11]Labeled, screw-cap, solvent-safe bottle.EHS Pickup for Hazardous Liquid Waste (specify halogenated/non-halogenated).
Aqueous Liquid Waste Dilute this compound in buffers or cell culture media.Labeled, screw-cap, compatible bottle.EHS Pickup for Hazardous Aqueous Waste.
Sharps Needles and syringes used with this compound.Puncture-proof sharps container.EHS Pickup for Sharps Waste.

Experimental Protocol: Hypothetical Inactivation of this compound

Disclaimer: This is a hypothetical protocol for the chemical degradation of a triazole-containing compound. The efficacy of this method for this compound has not been verified and must be validated on a small scale in a controlled laboratory setting before implementation. Always consult with your institution's EHS department before attempting any chemical inactivation of hazardous waste.

Objective: To degrade the this compound molecule in a dilute aqueous waste stream prior to collection by EHS. This procedure is based on oxidative degradation, which can cleave the triazole and other heterocyclic rings.

Materials:

  • Dilute aqueous this compound waste solution.

  • 10% (w/v) solution of potassium permanganate (KMnO4).

  • 3 M Sulfuric acid (H2SO4).

  • Sodium bisulfite (NaHSO3) for quenching.

  • pH meter and pH strips.

Procedure:

  • Working in a chemical fume hood, place the aqueous this compound waste in a suitably large flask equipped with a magnetic stirrer.

  • Slowly and carefully add 3 M sulfuric acid until the pH of the solution is approximately 3.

  • While stirring vigorously, slowly add the 10% potassium permanganate solution. A color change to deep purple should be observed, indicating an excess of permanganate.

  • Allow the reaction to stir at room temperature for a minimum of 12 hours to ensure complete degradation.

  • After the reaction period, quench the excess potassium permanganate by slowly adding solid sodium bisulfite until the purple color disappears and a clear or slightly brown solution remains.

  • Neutralize the solution by carefully adding sodium hydroxide or sodium bicarbonate until the pH is between 5.5 and 9.0.[13]

  • This treated solution should still be collected as hazardous aqueous waste by EHS, but with a label indicating the treatment process and final components.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.

G007LK_Disposal_Workflow cluster_waste_type Waste Characterization cluster_solid_path Solid Waste Stream cluster_liquid_path Liquid Waste Stream cluster_final_steps Final Steps node_start Start: this compound Waste Generated node_stop STOP! Consult EHS Immediately node_start->node_stop Incompatible mixture? Unknown reaction? node_decision_type What is the waste type? node_start->node_decision_type Characterize Waste node_decision node_decision node_process node_process node_end Contact EHS for Pickup node_process_solid Containerize in sealed, labeled bag node_decision_type->node_process_solid Solid node_process_liquid node_process_liquid node_decision_type->node_process_liquid Liquid node_process_sharps Place in labeled puncture-proof container node_decision_type->node_process_sharps Sharps node_process_store Store in designated Satellite Accumulation Area node_process_solid->node_process_store Place in SAA node_decision_solvent Aqueous or Organic Solvent? node_process_liquid->node_decision_solvent Segregate node_process_sharps->node_process_store Place in SAA node_process_store->node_end node_process_aqueous Containerize in labeled 'Aqueous Waste' bottle node_decision_solvent->node_process_aqueous Aqueous node_process_organic Containerize in labeled 'Organic Waste' bottle node_decision_solvent->node_process_organic Organic node_process_aqueous->node_process_store node_process_organic->node_process_store

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling G007-LK

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Information for G007-LK

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective tankyrase inhibitor. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Summary

This compound is a small molecule inhibitor used in research settings. While a comprehensive toxicological profile is not fully established, it is prudent to handle it as a potentially hazardous compound. In animal studies, this compound has demonstrated intestinal toxicity at higher doses. Therefore, minimizing exposure through appropriate personal protective equipment and handling procedures is paramount.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or gogglesNitrile or latex glovesLaboratory coatN95 respirator or equivalent (if not handled in a fume hood)
Solution Preparation and Handling Chemical safety gogglesNitrile or latex glovesLaboratory coatNot generally required if handled in a fume hood or with adequate ventilation
Cell Culture and In Vitro Assays Safety glassesNitrile or latex glovesLaboratory coatNot generally required if handled in a biological safety cabinet
Animal Dosing and Handling Safety glasses with side shields or gogglesDouble-gloving (nitrile or latex) recommendedFull-coverage laboratory coat or disposable gownN95 respirator or equivalent, especially if aerosolization is possible
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile or rubber glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges

Operational Plans: Step-by-Step Guidance

1. Preparation and Weighing:

  • Step 1: Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Step 2: Wear a laboratory coat, safety glasses with side shields, and nitrile gloves. For larger quantities or if there is a risk of dust generation, consider using a respirator.

  • Step 3: Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.

2. Solution Preparation:

  • Step 1: Prepare solutions in a chemical fume hood.

  • Step 2: Wear a laboratory coat, chemical safety goggles, and nitrile gloves.

  • Step 3: this compound is soluble in DMSO.[1] Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • Step 4: Clearly label all prepared solutions with the compound name, concentration, solvent, date, and your initials.

3. In Vitro and In Vivo Handling:

  • Step 1: For cell culture experiments, perform all manipulations within a biological safety cabinet.

  • Step 2: When administering this compound to animals, wear a full-coverage lab coat, safety glasses, and double gloves.[2]

  • Step 3: Be mindful of potential aerosol generation during procedures like oral gavage or injections.

Disposal Plan

  • Solid Waste: Dispose of all this compound contaminated solid waste (e.g., pipette tips, tubes, gloves, weighing papers) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Dispose of any contaminated sharps (needles, syringes) in a designated sharps container.

  • Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after handling this compound.

Experimental Protocols Cited

The safety recommendations provided are based on standard laboratory practices for handling potent small-molecule inhibitors. Specific experimental protocols involving this compound can be found in the following publications:

  • In Vitro Colony Formation Assay: Cells are treated with this compound in a medium containing a low percentage of DMSO. The medium is changed every few days.[1]

  • In Vivo Animal Studies: this compound has been administered to mice via intraperitoneal injection or formulated in chow.[2][3]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Procedure & Disposal Start Start: Plan to handle this compound AssessOperation Assess Operation: - Solid or Liquid? - Scale of work? - Potential for aerosol/dust? Start->AssessOperation BasePPE Baseline PPE: - Safety Glasses - Lab Coat - Nitrile Gloves AssessOperation->BasePPE All Operations Goggles Upgrade to: Chemical Goggles AssessOperation->Goggles Liquid handling, risk of splash Respirator Add: Respirator (N95) AssessOperation->Respirator Weighing solid, potential dust DoubleGlove Add: Double Gloves & Gown AssessOperation->DoubleGlove Animal studies, higher concentration Proceed Proceed with Experiment BasePPE->Proceed Goggles->Proceed Respirator->Proceed DoubleGlove->Proceed Disposal Follow Waste Disposal Plan Proceed->Disposal

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.